Benzofuran, 2-(2-thienyl)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
65246-50-6 |
|---|---|
Molecular Formula |
C12H8OS |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-thiophen-2-yl-1-benzofuran |
InChI |
InChI=1S/C12H8OS/c1-2-5-10-9(4-1)8-11(13-10)12-6-3-7-14-12/h1-8H |
InChI Key |
YEQNGHAGURSWSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=CS3 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 2-(2-thienyl)benzofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-(2-thienyl)benzofuran. This molecule is of significant interest in medicinal chemistry and materials science due to the combined electronic and structural features of the benzofuran and thiophene ring systems. Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a thiophene moiety can further modulate these properties and introduce novel electronic characteristics.
This document details the primary synthetic routes to 2-(2-thienyl)benzofuran, provides hypothetical experimental protocols based on established methodologies, and presents expected characterization data in a structured format to aid in research and development.
Synthetic Pathways
The synthesis of 2-(2-thienyl)benzofuran can be achieved through several established methods for the formation of 2-arylbenzofurans. The most prominent and versatile of these are the Palladium-catalyzed Sonogashira coupling followed by cyclization, and the Wittig reaction.
A general schematic for the synthesis of 2-arylbenzofurans is presented below.[1][2][3] Thiophene-substituted benzofuran derivatives, in particular, have been synthesized for applications in organic electronics, highlighting the interest in this class of compounds.[3]
Experimental Protocols
Method 1: Synthesis via Sonogashira Coupling and Cyclization
This two-step, one-pot procedure is a common and efficient method for the synthesis of 2-substituted benzofurans.
Step 1: Sonogashira Coupling
-
To a solution of 2-iodophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or triethylamine (TEA), add 2-ethynylthiophene (1.1 eq).
-
Add a palladium catalyst, such as PdCl₂(PPh₃)₂ (0.05 eq), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.1 eq).
-
Add a base, such as triethylamine or diisopropylamine, if not used as the solvent.
-
The reaction mixture is typically stirred at room temperature or slightly elevated temperatures under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
Step 2: Intramolecular Cyclization
-
Upon completion of the Sonogashira coupling, a base such as potassium carbonate (K₂CO₃) or a palladium catalyst is often used to facilitate the intramolecular cyclization of the intermediate 2-(thiophen-2-ylethynyl)phenol.
-
The reaction is heated to promote cyclization.
-
After cooling, the reaction mixture is worked up by extraction with an organic solvent and washing with water and brine.
-
The crude product is then purified by column chromatography on silica gel.
Method 2: Synthesis via Wittig Reaction
The Wittig reaction provides an alternative route, particularly for the synthesis of 2-substituted benzofurans from salicylaldehydes.
Step 1: Preparation of the Phosphonium Ylide
-
Suspend 2-thenyltriphenylphosphonium bromide (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.
-
Cool the suspension in an ice bath and add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise to generate the deep red or orange colored phosphonium ylide.
Step 2: Reaction with Salicylaldehyde and Cyclization
-
To the ylide solution, add a solution of salicylaldehyde (1.0 eq) in the same anhydrous solvent dropwise at low temperature.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
The reaction is quenched with a proton source, such as water or a saturated ammonium chloride solution.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification of the crude product is typically achieved by column chromatography.
Characterization Data
The following tables summarize the expected characterization data for 2-(2-thienyl)benzofuran. This data is extrapolated from the known spectral data of closely related 2-arylbenzofuran compounds, as specific data for the target molecule is not available in the reviewed literature.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.6 - 7.5 | m | - | Aromatic protons (Benzofuran H4, H7) |
| ~ 7.4 - 7.2 | m | - | Aromatic protons (Benzofuran H5, H6, Thiophene H3, H5) |
| ~ 7.1 - 7.0 | dd | - | Thiophene H4 |
| ~ 6.8 | s | - | Benzofuran H3 |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 154 | C2 (Benzofuran) |
| ~ 150 - 149 | C7a (Benzofuran) |
| ~ 130 - 128 | C3a (Benzofuran), C2' (Thiophene) |
| ~ 128 - 122 | Aromatic CH carbons (Benzofuran and Thiophene) |
| ~ 112 - 110 | C7 (Benzofuran) |
| ~ 103 - 101 | C3 (Benzofuran) |
Table 3: Predicted Infrared (IR) and Mass Spectrometry (MS) Data
| Spectroscopic Method | Expected Data |
| IR (cm⁻¹) | ~ 3100 (Aromatic C-H stretch), ~ 1600, 1450 (C=C aromatic stretch), ~ 1250 (C-O-C stretch), ~ 750 (C-S stretch) |
| MS (m/z) | Expected Molecular Ion (M⁺) at 200.04. Common fragmentation patterns for benzofurans involve the loss of CO and subsequent rearrangements of the furan ring. |
Experimental and Characterization Workflow
The overall process for the synthesis and characterization of 2-(2-thienyl)benzofuran is outlined in the following workflow diagram.
Conclusion
This technical guide outlines the primary synthetic strategies and expected analytical data for 2-(2-thienyl)benzofuran. The Sonogashira coupling and Wittig reaction represent reliable methods for its synthesis. The provided hypothetical characterization data serves as a benchmark for researchers working on the synthesis and identification of this and related compounds. Further research to isolate and fully characterize 2-(2-thienyl)benzofuran will be invaluable for its potential applications in drug discovery and materials science.
References
- 1. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
Spectroscopic Analysis of 2-(2-thienyl)benzofuran Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize 2-(2-thienyl)benzofuran derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as anticancer and neuroprotective agents.[1][2][3][4] This document outlines the key spectroscopic data and provides detailed experimental protocols for the structural elucidation of this important class of heterocyclic compounds.
Spectroscopic Data Summary
The structural characterization of 2-(2-thienyl)benzofuran derivatives relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The following tables summarize typical quantitative data obtained for these compounds.
¹H NMR Spectral Data
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Benzofuran H-3 | 6.8 - 7.2 | s | - |
| Benzofuran H-4/H-6 | 7.2 - 7.6 | m | - |
| Benzofuran H-5/H-7 | 7.1 - 7.5 | m | - |
| Thienyl H-3' | 7.0 - 7.3 | dd | 3.6 - 5.1 |
| Thienyl H-4' | 7.0 - 7.2 | t | 3.6 - 5.1 |
| Thienyl H-5' | 7.3 - 7.6 | dd | 1.1 - 5.1 |
Note: The exact chemical shifts and coupling constants can vary depending on the substitution pattern on the benzofuran and thienyl rings.[5][6]
¹³C NMR Spectral Data
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
| Carbon | Typical Chemical Shift (δ, ppm) |
| Benzofuran C-2 | 155 - 160 |
| Benzofuran C-3 | 100 - 105 |
| Benzofuran C-3a | 128 - 132 |
| Benzofuran C-4 | 120 - 125 |
| Benzofuran C-5 | 122 - 128 |
| Benzofuran C-6 | 123 - 127 |
| Benzofuran C-7 | 110 - 115 |
| Benzofuran C-7a | 154 - 156 |
| Thienyl C-2' | 130 - 135 |
| Thienyl C-3' | 125 - 128 |
| Thienyl C-4' | 127 - 130 |
| Thienyl C-5' | 124 - 127 |
Note: These are approximate ranges and can be influenced by substituents.[5][6][7]
IR Spectral Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100 - 3000 | Medium |
| C=C (aromatic) | 1610 - 1580 | Medium-Strong |
| C-O-C (benzofuran ether) | 1270 - 1200 | Strong |
| C-S (thiophene) | 750 - 650 | Medium |
Note: The presence of other functional groups will result in additional characteristic absorption bands.[6][8]
UV-Vis Spectral Data
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.
| Solvent | λmax (nm) | **Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) ** |
| Ethanol | 280 - 290, 320 - 340 | 15,000 - 25,000 |
| Dichloromethane | 285 - 295, 325 - 345 | 16,000 - 26,000 |
Note: The position and intensity of the absorption maxima can be affected by the solvent and the substitution pattern.[9][10]
Mass Spectrometry Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps in determining the molecular weight and elemental composition.
| Ion | Description | Typical m/z |
| [M]⁺ | Molecular Ion | Corresponds to the molecular weight of the compound |
| [M-CO]⁺ | Loss of carbon monoxide | M - 28 |
| [M-CHS]⁺ | Loss of thioformyl radical | M - 45 |
| [C₈H₅O]⁺ | Benzofuran fragment | 117 |
| [C₄H₃S]⁺ | Thienyl fragment | 83 |
Note: The fragmentation pattern can be complex and depends on the ionization technique used.[11][12][13]
Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic experiments used in the analysis of 2-(2-thienyl)benzofuran derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed information about the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the 2-(2-thienyl)benzofuran derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Process the data similarly to the ¹H NMR spectrum.
-
-
2D NMR (COSY, HSQC, HMBC):
-
For unambiguous assignment of proton and carbon signals, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[14][15]
-
Use standard pulse programs provided by the spectrometer software and optimize the parameters according to the specific compound and desired resolution.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Solid/Liquid Samples (ATR): Place a small amount of the sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions and conjugation in the molecule.
Instrumentation: A double-beam UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the 2-(2-thienyl)benzofuran derivative in a UV-transparent solvent (e.g., ethanol, methanol, dichloromethane). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a second quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer.
-
Record the absorption spectrum over a wavelength range of 200-800 nm.
-
The resulting spectrum is a plot of absorbance versus wavelength (nm).[16][17][18]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).[19]
Procedure:
-
Sample Introduction:
-
GC-MS: Dissolve the sample in a volatile solvent and inject it into the GC. The compound is separated from other components before entering the mass spectrometer.
-
LC-MS: Dissolve the sample in a suitable mobile phase and inject it into the LC system for separation prior to introduction into the mass spectrometer via an ESI source.
-
Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the mass spectrometer's ionization source via a syringe pump.
-
-
Ionization:
-
EI: The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.
-
ESI: The sample solution is sprayed through a high-voltage needle, creating charged droplets from which ions are desolvated and enter the mass analyzer. This is a softer ionization technique that often results in a prominent molecular ion peak.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Visualizations
The following diagrams illustrate key aspects of the analysis and potential mechanism of action of 2-(2-thienyl)benzofuran derivatives.
Caption: General workflow for the spectroscopic analysis of 2-(2-thienyl)benzofuran derivatives.
Caption: Proposed mechanism of action for certain 2-arylbenzofuran derivatives as potential anti-Alzheimer's agents.[5]
References
- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 2. Recent progress on biological activity and synthesis of 2-substituted Benzofuran derivatives [yxsj.smmu.edu.cn]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzofuran(271-89-6) IR Spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Studies in photochemistry. Part V. The photocyclodehydrogenation of 2-furyl- and 2-thienyl-ethylenes: the mass spectra of the products - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Structural confirmation of position isomers 2-(2-methylaminoprolyl)benzofuran and 5-(2-methylaminopropyl)benzofuran: a combined mass spectrometric and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
In-Depth Analysis of the Photophysical Properties of Novel Thienyl-Substituted Benzofurans
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and photophysical properties of novel thienyl-substituted benzofurans. These compounds are of significant interest due to their potential applications in materials science, pharmacology, and as fluorescent probes, owing to the unique electronic and structural characteristics imparted by the combination of the benzofuran and thiophene moieties. This document details the synthetic methodologies, presents key photophysical data in a comparative format, and outlines the experimental protocols for their characterization.
Core Photophysical Data
The photophysical properties of thienyl-substituted benzofurans are intrinsically linked to their molecular structure, including the nature and position of substituents on both the benzofuran and thiophene rings. These properties determine the color and efficiency of their light emission. The following table summarizes key photophysical data for a representative series of 2-(thiophen-2-yl)quinazoline derivatives, which serve as an illustrative analogue for thienyl-substituted benzofurans, showcasing the influence of various substituents on their absorption and emission characteristics.
| Compound ID | Substituent (R) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [cm⁻¹] |
| 1a | 4-(diethylamino)phenyl | 398 | 506 | 5427 |
| 1b | 4-(diphenylamino)phenyl | 400 | 504 | 5200 |
| 1c | 4-(9H-carbazol-9-yl)phenyl | 382 | 473 | 4872 |
| 1d | 4-methoxyphenyl | 370 | 443 | 4484 |
| 1e | Thiophen-2-yl | 374 | 450 | 4441 |
Note: Data presented is for analogous 2-(thiophen-2-yl)quinazoline derivatives as a proxy, due to the limited availability of a complete dataset for a single series of thienyl-substituted benzofurans in the reviewed literature.
Experimental Protocols
Detailed and precise experimental methodologies are crucial for the synthesis and characterization of these novel compounds. The following sections outline standardized protocols derived from established chemical literature.
General Synthesis Protocol for 2-Arylbenzo[b]furans
A common and effective method for the synthesis of the 2-arylbenzo[b]furan scaffold is the palladium-catalyzed Suzuki cross-coupling reaction.[1] This approach offers a versatile route to a variety of derivatives.
Materials:
-
Substituted 2-bromobenzofuran
-
Appropriate arylboronic acid (e.g., thiophene-2-boronic acid)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (solvent system)
Procedure:
-
A mixture of the 2-bromobenzofuran (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.06 mmol) is prepared.
-
The mixture is suspended in a 10:1 solution of toluene and water (5 mL).
-
The resulting suspension is stirred vigorously at 100 °C under an inert atmosphere (e.g., Argon or Nitrogen) for 12-24 hours.
-
Reaction progress is monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and extracted with an organic solvent such as ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 2-arylbenzo[b]furan derivative.
Photophysical Measurement Protocols
Accurate determination of the photophysical properties requires standardized spectroscopic techniques.
UV-Vis Absorption and Fluorescence Spectroscopy:
-
Solutions of the purified compounds are prepared in spectroscopic grade solvents (e.g., toluene, dichloromethane, DMF) at a concentration of approximately 1 x 10⁻⁵ M.
-
UV-Vis absorption spectra are recorded on a spectrophotometer, scanning a wavelength range from 250 nm to 600 nm to determine the absorption maxima (λ_abs).
-
Fluorescence emission and excitation spectra are recorded on a spectrofluorometer. Emission spectra are obtained by exciting the sample at its absorption maximum.
-
All measurements are conducted at room temperature (298 K) in a standard 1 cm quartz cuvette.
Fluorescence Quantum Yield (Φ_f) Determination:
-
The relative fluorescence quantum yield is determined using a comparative method with a well-characterized standard.
-
The absorbance of both the sample and standard solutions at the excitation wavelength is kept below 0.1 to minimize re-absorption effects.
-
The quantum yield is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) Where:
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' denote the sample and reference, respectively.
-
Visualizing the Experimental Workflow
To clarify the relationship between the synthesis and characterization processes, the following diagram illustrates a typical experimental workflow.
Caption: General experimental workflow for the synthesis and photophysical characterization of thienyl-substituted benzofurans.
Signaling Pathways and Logical Relationships
The structure-property relationship is a cornerstone of developing novel fluorophores. The following diagram illustrates the logical connection between molecular structure modifications and the resulting photophysical properties.
Caption: Logical relationship between molecular structure and the photophysical properties of functional benzofuran derivatives.
References
A Technical Guide to the Crystal Structure Analysis of 2-(2-thienyl)benzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-(2-thienyl)benzofuran is a heterocyclic compound featuring a benzofuran core linked to a thiophene ring. Such biaryl heterocyclic systems are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and optoelectronic properties. Determining the precise three-dimensional atomic arrangement through single-crystal X-ray diffraction is crucial for understanding its structure-property relationships, guiding drug design, and predicting its behavior in biological systems.
While a specific crystal structure for 2-(2-thienyl)benzofuran is not publicly available as of this writing, this guide outlines the established methodologies required to perform such an analysis. It provides detailed experimental protocols for its synthesis, single crystal growth, and subsequent structure determination by X-ray crystallography, based on common practices for analogous small molecules.
Experimental Protocols
Synthesis of 2-(2-thienyl)benzofuran
The synthesis of 2-arylbenzofurans is well-documented, with the Suzuki-Miyaura cross-coupling reaction being one of the most efficient methods for forming the crucial C-C bond between the two heterocyclic rings.[1][2][3] This approach offers high yields and tolerance for a wide range of functional groups.[3][4]
Proposed Method: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol involves the reaction of a 2-halobenzofuran with a thiophene-2-boronic acid derivative in the presence of a palladium catalyst and a base.
Materials and Reagents:
-
2-Bromobenzofuran
-
Thiophene-2-boronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromobenzofuran (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene, ethanol, and water in a 4:1:1 ratio. Degassing is crucial to prevent oxidation of the palladium catalyst.
-
Reaction: Heat the mixture to reflux (approximately 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-(2-thienyl)benzofuran.
Single Crystal Growth
Obtaining a high-quality single crystal is the most critical and often the most challenging step for X-ray diffraction analysis.[5][6] The purer the compound, the higher the likelihood of successful crystallization.[7] For small organic molecules, solution-based methods are most common.[8][9]
Recommended Method: Slow Evaporation
-
Solvent Selection: Test the solubility of the purified 2-(2-thienyl)benzofuran in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone). The ideal solvent is one in which the compound is moderately soluble.
-
Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. Ensure all solid material is dissolved; if not, filter the solution to remove any insoluble impurities.[7]
-
Crystallization: Place the solution in a small, clean vial. Cover the vial with a cap or parafilm pierced with a few small holes. This allows the solvent to evaporate slowly over several days to weeks.[7]
-
Incubation: Store the vial in a location free from vibrations and temperature fluctuations to allow for the slow growth of well-ordered crystals.[8]
Alternative Method: Vapor Diffusion
-
Setup: Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble (e.g., dichloromethane or THF). Place this solution in a small, open inner vial.
-
Outer Chamber: Place the inner vial inside a larger, sealed outer chamber (e.g., a beaker covered with a watch glass) containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or pentane).[10]
-
Diffusion: The anti-solvent vapor will slowly diffuse into the solvent in the inner vial, gradually reducing the solubility of the compound and inducing crystallization.[10]
X-ray Diffraction and Structure Determination
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, its three-dimensional structure can be determined.[5]
Methodology:
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern of spots is recorded by a detector as the crystal is rotated.[11][12]
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for experimental factors.
-
Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, this is typically achieved using direct methods.[11]
-
Model Building and Refinement: An initial molecular model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction data.[13]
Data Presentation
The final output of a crystal structure analysis is a set of crystallographic data and atomic coordinates. This information is typically summarized in standardized tables. The following are representative templates for presenting such data for 2-(2-thienyl)benzofuran.
Table 1: Representative Crystal Data and Structure Refinement Parameters.
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₂H₈OS |
| Formula Weight | 200.26 |
| Temperature | 100(2) K |
| Wavelength | e.g., 0.71073 Å (Mo Kα) |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z (Molecules/unit cell) | To be determined |
| Calculated Density (Mg/m³) | To be determined |
| Reflections Collected | To be determined |
| Independent Reflections | To be determined |
| Goodness-of-fit on F² | To be determined |
| Final R indices [I>2σ(I)] | R₁ = ?, wR₂ = ? |
| R indices (all data) | R₁ = ?, wR₂ = ? |
Table 2: Representative Selected Bond Lengths and Angles.
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| Bond Lengths | |
| C(benzofuran)-C(thiophene) | To be determined |
| C-O (benzofuran) | To be determined |
| C-S (thiophene) | To be determined |
| Bond Angles | |
| Angle(C-C-C) within rings | To be determined |
| Torsion Angles |
| Dihedral angle between rings | To be determined |
Mandatory Visualizations
Caption: Workflow from synthesis to final crystal structure.
Caption: Detailed workflow of X-ray data analysis.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. nbinno.com [nbinno.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. researchgate.net [researchgate.net]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. rigaku.com [rigaku.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2-(Thienyl)benzofuran Building Blocks
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic strategies for constructing 2-(thienyl)benzofuran scaffolds, which are crucial components in medicinal chemistry and materials science. The methodologies detailed herein focus on robust and versatile reactions, including palladium-catalyzed cross-coupling and intramolecular cyclization, offering a toolkit for the synthesis of a diverse range of 2-(thienyl)benzofuran derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful means for the formation of carbon-carbon bonds. The Suzuki and Stille couplings are particularly effective for the arylation of benzofuran scaffolds with thienyl moieties.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of 2-arylbenzofurans, including 2-(thienyl)benzofurans. This reaction typically involves the coupling of a 2-halobenzofuran with a thiopheneboronic acid in the presence of a palladium catalyst and a base.
A general scheme for the Suzuki-Miyaura coupling to synthesize 2-(thienyl)benzofurans involves the reaction of a 2-halobenzofuran with a thiopheneboronic acid. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.
Caption: Suzuki-Miyaura coupling for 2-(thienyl)benzofuran synthesis.
Table 1: Summary of Reaction Conditions for Suzuki-Miyaura Coupling of 2-Arylbenzofurans
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | K₂CO₃ | EtOH/H₂O | 80 | 4 | 61 | [1] |
| PdCl₂ | K₂CO₃ | EtOH/H₂O | 80 | 4 | 55 | [1] |
| Pd(II) complex | K₂CO₃ | EtOH/H₂O | 80 | 4 | 91 | [1] |
| Pd(OAc)₂ / CuCl₂ | - | 1,2-DCE | 80 | - | Moderate to high | [2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1]
This protocol is a general method for the synthesis of 2-arylbenzofuran derivatives and can be adapted for 2-(thienyl)benzofurans.
-
To a solution of 2-(4-bromophenyl)benzofuran (0.05 mmol) in a 1:1 mixture of EtOH and H₂O (6 mL) is added the corresponding arylboronic acid (0.08 mmol), K₂CO₃ (0.1 mmol), and the palladium(II) complex catalyst (0.0015 mmol).
-
The resulting suspension is stirred at 80 °C for 4 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The reaction mixture is then extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-arylbenzofuran derivative.
Intramolecular Cyclization Strategies
Intramolecular cyclization reactions provide a direct route to the benzofuran core. A prominent example is the Sonogashira coupling of a 2-halophenol with a terminal alkyne, followed by an in-situ cyclization.
Sonogashira Coupling followed by Cyclization
This one-pot method involves the palladium/copper-catalyzed Sonogashira coupling of a 2-halophenol with a thienyl-substituted terminal alkyne. The resulting 2-(thienylethynyl)phenol intermediate undergoes a subsequent intramolecular cyclization to form the 2-(thienyl)benzofuran.
Caption: Sonogashira coupling and subsequent intramolecular cyclization.
Table 2: Summary of Reaction Conditions for Sonogashira Coupling-Cyclization
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | MeCN | 60 | 12 | Good to excellent | [3] |
| CuI / trans-1,2-diaminocyclohexane | - | - | - | - | - | [4] |
Experimental Protocol: One-Pot Synthesis of 2-Arylbenzofurans via Sonogashira Coupling and Cyclization [5]
This protocol describes a general one-pot synthesis of 2-arylbenzofurans that can be adapted for the synthesis of 2-(thienyl)benzofurans.
-
A mixture of a 2-halophenol (1.0 mmol), a terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) is taken in a reaction flask.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon).
-
A suitable solvent (e.g., triethylamine or a mixture of DMF and triethylamine) is added.
-
The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 h), monitoring the progress by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the 2-arylbenzofuran.
Other Synthetic Approaches
While palladium-catalyzed reactions are prevalent, other methods for constructing the 2-(thienyl)benzofuran scaffold exist.
Intramolecular Cyclization of o-Alkynylphenols
The cyclization of pre-formed o-alkynylphenols is a direct method to obtain benzofurans.[6] This can be promoted by various catalysts, including gold complexes.[7]
Caption: Catalyst-mediated intramolecular cyclization of an o-alkynylphenol.
Experimental Protocol: Gold-Catalyzed Cyclization of o-Alkynylphenols [7]
This is a representative protocol for the cyclization step.
-
To a solution of the o-alkynylphenol (0.2 mmol) in a suitable solvent (e.g., CH₂Cl₂) is added the gold catalyst (e.g., SIPrAuCl, 2 mol%) and a co-catalyst if required (e.g., NaBARF, 2 mol%).
-
The reaction mixture is stirred at room temperature for the time required for complete conversion (monitored by TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the 2-substituted benzofuran.
Conclusion
The synthesis of 2-(thienyl)benzofuran building blocks can be effectively achieved through several robust synthetic methodologies. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a highly versatile and efficient route starting from readily available 2-halobenzofurans and thiopheneboronic acids. Alternatively, one-pot Sonogashira coupling followed by intramolecular cyclization provides a convergent and atom-economical approach. The choice of synthetic strategy will depend on the availability of starting materials, desired substitution patterns, and the scale of the synthesis. The detailed protocols and tabulated data presented in this guide are intended to serve as a practical resource for researchers in the design and execution of synthetic routes toward this important class of heterocyclic compounds.
References
- 1. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans [mdpi.com]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Preliminary Biological Screening of 2-(2-Thienyl)benzofuran Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening of 2-(2-thienyl)benzofuran compounds, a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry. The unique structural amalgamation of a benzofuran core with a thiophene ring has been explored for various therapeutic applications. This document summarizes the available quantitative data on their antimicrobial and anticancer activities, details the experimental protocols for these screenings, and visualizes relevant biological pathways and experimental workflows.
Anticancer Activity
While extensive research has been conducted on the anticancer properties of various benzofuran derivatives, specific data focusing on 2-(2-thienyl)benzofuran compounds remains an area of active investigation. Studies on related benzofuran structures suggest that their mechanism of action may involve the inhibition of key signaling pathways implicated in cancer progression. For instance, some benzofuran derivatives have been shown to inhibit the mTOR signaling pathway, a critical regulator of cell growth and proliferation.[1] Furthermore, certain hybrid benzofuran compounds are designed to target the hypoxia-inducible factor (HIF-1) pathway, which is crucial for tumor survival in low-oxygen environments.[2][3] Another avenue of investigation for benzofuran derivatives is the inhibition of the epidermal growth factor receptor (EGFR) signaling pathway, a key driver in non-small-cell lung cancer.[4]
A proposed general mechanism for the anticancer activity of some benzofuran derivatives involves the inhibition of receptor tyrosine kinases (RTKs) like VEGFR-2, which are pivotal for angiogenesis, the process of new blood vessel formation that tumors rely on for growth and metastasis.[5][6][7]
Visualizing Potential Anticancer Signaling Pathways
The following diagram illustrates a generalized signaling pathway that could be targeted by 2-(2-thienyl)benzofuran compounds, based on the activity of related benzofuran derivatives.
Antimicrobial Activity
A series of 2-substituted pyrimidine derivatives of 2-(2-thienyl)benzofuran have been synthesized and evaluated for their antimicrobial properties. The preliminary screening of these compounds has demonstrated promising activity against a range of bacterial and fungal strains.
Quantitative Antimicrobial Data
The antimicrobial activity of 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidine derivatives was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| 4a | 100 | 100 | 125 | 125 | >250 | >250 |
| 5a | 25 | 50 | 50 | 50 | 100 | 100 |
| 5c | 50 | 50 | 100 | 100 | 125 | 125 |
| 6a | 125 | 125 | 250 | >250 | >250 | >250 |
| Ciprofloxacin | 10 | 12.5 | 12.5 | 15 | - | - |
| Fluconazole | - | - | - | - | 12.5 | 15 |
Data extracted from a study on benzofuran derivatives containing a pyrimidine moiety.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological screening results. The following sections outline the standard protocols for the key experiments cited.
Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[10][11]
-
Compound Treatment: Treat the cells with various concentrations of the 2-(2-thienyl)benzofuran compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (final concentration 0.45-0.5 mg/mL) to each well.[10][12]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[10][11]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10][12]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[13] A reference wavelength of >650 nm can be used to subtract background absorbance.[12][13]
Antimicrobial Screening: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism.
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the 2-(2-thienyl)benzofuran compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
The preliminary biological screening of 2-(2-thienyl)benzofuran derivatives indicates a promising potential for this class of compounds, particularly in the development of novel antimicrobial agents. The anticancer activity, while less explored for this specific scaffold, warrants further investigation based on the known mechanisms of related benzofuran compounds. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, providing a foundation for future studies aimed at elucidating the full therapeutic potential of 2-(2-thienyl)benzofuran compounds. Further research is necessary to expand the quantitative data on a wider range of derivatives and to delineate the specific molecular targets and signaling pathways involved in their biological activities.
References
- 1. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and anticancer activity of furochromone and benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
A Technical Guide to the Theoretical and Computational Investigation of 2-(2-Thienyl)benzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Thienyl)benzofuran is a heterocyclic compound of significant interest within medicinal chemistry and materials science. As a member of the 2-arylbenzofuran class, it possesses a scaffold known for a wide range of biological activities, including potential applications as anticancer, anti-Alzheimer's, and antimicrobial agents. The fusion of the benzofuran and thiophene ring systems creates a unique electronic and structural profile, making it a compelling target for both experimental and computational investigation.
This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying 2-(2-thienyl)benzofuran. Due to a paucity of specific experimental data for this exact molecule in the public domain, this guide leverages data from closely related analogs, particularly 2-phenylbenzofuran, to present a representative framework for its investigation. The methodologies, expected data, and logical workflows are detailed to assist researchers in the synthesis, characterization, and computational modeling of this promising compound.
Theoretical and Computational Data
Table 1: Calculated Molecular Properties of 2-Phenylbenzofuran [1]
| Property | Value | Computational Method |
| Total Energy | -614.87 Hartrees | meta-GGA-TPSS/6-31G(d,p) |
| HOMO Energy | -0.211 a.u. | GGA-PBE/6-31G(d,p) |
| LUMO Energy | -0.071 a.u. | GGA-PBE/6-31G(d,p) |
| HOMO-LUMO Gap | 0.140 a.u. | GGA-PBE/6-31G(d,p) |
| Dipole Moment | 1.02 Debye | GGA-PBE/6-31G(d,p) |
Table 2: Selected Calculated Bond Lengths and Angles for 2-Phenylbenzofuran [1]
| Parameter | Bond/Angle | Calculated Value | Experimental Value | Computational Method |
| Bond Length | C1-C2 | 1.38 Å | 1.37 Å | GGA-PBE/6-31G(d,p) |
| Bond Length | C2-O1 | 1.37 Å | 1.37 Å | GGA-PBE/6-31G(d,p) |
| Bond Length | C2-C9 | 1.45 Å | 1.46 Å | GGA-PBE/6-31G(d,p) |
| Bond Angle | C1-C2-O1 | 110.6 ° | 110.7 ° | GGA-PBE/6-31G(d,p) |
| Bond Angle | C2-C9-C10 | 121.0 ° | 120.8 ° | GGA-PBE/6-31G(d,p) |
| Dihedral Angle | C1-C2-C9-C14 | 0.27 ° | - | GGA-PBE/6-31G(d,p) |
Experimental Protocols
The synthesis of 2-(2-thienyl)benzofuran can be approached through various established methods for the preparation of 2-arylbenzofurans. A common and effective strategy involves the Perkin rearrangement or a multi-step synthesis starting from a salicylaldehyde derivative.
Proposed Synthetic Protocol (Adapted from the synthesis of 2-arylbenzofurans)[2]
This protocol is adapted from a general method for the synthesis of 2-arylbenzofuran derivatives and can be modified for the synthesis of 2-(2-thienyl)benzofuran.
Step 1: O-Alkylation of Salicylaldehyde with 2-(Bromoacetyl)thiophene
-
To a solution of salicylaldehyde (1.0 eq) in dry dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-(bromoacetyl)thiophene (1.1 eq) in DMF dropwise.
-
Heat the reaction mixture at 80-90 °C and monitor the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the intermediate ether.
Step 2: Intramolecular Cyclization to form 2-(2-Thienyl)benzofuran
-
Dissolve the intermediate from Step 1 in a suitable solvent such as acetic anhydride.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography or recrystallization.
Spectroscopic Characterization
The synthesized 2-(2-thienyl)benzofuran should be characterized using a suite of spectroscopic techniques. The expected spectral data, based on the analysis of benzofuran and its derivatives, are summarized below.
Table 3: Expected Spectroscopic Data for 2-(2-Thienyl)benzofuran
| Technique | Expected Features |
| ¹H NMR | Aromatic protons of the benzofuran and thiophene rings are expected in the range of δ 7.0-8.0 ppm. The proton on the furan ring of the benzofuran moiety would likely appear as a singlet. |
| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-160 ppm. Quaternary carbons, such as the carbon at the junction of the two rings, will have distinct chemical shifts. |
| FT-IR | Characteristic C-H stretching vibrations for aromatic rings around 3100-3000 cm⁻¹. C=C stretching vibrations for the aromatic rings in the 1600-1450 cm⁻¹ region. C-O-C stretching of the furan ring around 1250-1050 cm⁻¹. C-S stretching of the thiophene ring. |
| UV-Vis | Strong absorption bands in the UV region, typically between 250-350 nm, corresponding to π → π* transitions of the conjugated aromatic system. |
| Mass Spec. | The molecular ion peak corresponding to the exact mass of C₁₂H₈OS. Characteristic fragmentation patterns involving the cleavage of the bond between the two rings. |
Visualizations
Logical Workflow for Theoretical and Experimental Investigation
The following diagram illustrates a logical workflow for a comprehensive study of 2-(2-thienyl)benzofuran, integrating both computational and experimental approaches.
Caption: A logical workflow for the integrated computational and experimental study of 2-(2-thienyl)benzofuran.
Signaling Pathway (Hypothetical)
Given the known biological activities of 2-arylbenzofurans, a hypothetical signaling pathway where 2-(2-thienyl)benzofuran might act as a kinase inhibitor is depicted below. This is a generalized representation and would require experimental validation.
Caption: Hypothetical signaling pathway showing 2-(2-thienyl)benzofuran as a Receptor Tyrosine Kinase inhibitor.
While specific experimental and computational data on 2-(2-thienyl)benzofuran are limited, this guide provides a robust framework for its investigation based on established methodologies and data from closely related analogs. The provided protocols and expected data will be invaluable for researchers embarking on the synthesis, characterization, and computational analysis of this and other novel 2-arylbenzofuran derivatives. The unique structural and electronic properties of 2-(2-thienyl)benzofuran warrant further exploration, with the potential for significant contributions to the fields of medicinal chemistry and materials science.
References
The Dawn of a New Therapeutic Frontier: Synthesis and Biological Evaluation of Novel Benzofuran Derivatives Containing a Thiophene Moiety
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, benzofuran and thiophene moieties have independently demonstrated significant pharmacological potential. The strategic hybridization of these two privileged scaffolds into a single molecular entity presents a compelling avenue for the discovery of next-generation drugs with enhanced efficacy and unique mechanisms of action. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of novel benzofuran derivatives containing a thiophene moiety, with a focus on their anticancer and antimicrobial activities.
Rationale for the Design of Benzofuran-Thiophene Hybrids
Benzofuran derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] Their structural resemblance to endogenous molecules allows them to interact with various biological targets. Similarly, the thiophene ring is a versatile isostere of the benzene ring, often incorporated into drug molecules to modulate their physicochemical properties and enhance their biological activity.[5][6] The amalgamation of these two pharmacophores is hypothesized to yield hybrid molecules with synergistic or novel biological activities, potentially overcoming drug resistance and improving therapeutic indices.[2]
Synthetic Strategies
The synthesis of benzofuran derivatives containing a thiophene moiety can be achieved through various synthetic routes. A common and effective approach involves a multi-step synthesis commencing from readily available starting materials.
General Synthetic Protocol
A representative synthetic scheme for the preparation of thiophenyl-substituted benzofuran derivatives is outlined below. This protocol is a compilation of methodologies described in the literature, offering a versatile route to a variety of substituted analogs.[1][7]
Step 1: Synthesis of 2-Aroyl-3-arylbenzofurans
A novel and efficient method for the synthesis of 2-aroyl-3-arylbenzofurans involves the Friedel–Crafts benzoylation and subsequent cyclization of 2-(3-methoxyphenoxy)-1-phenylethanone with a substituted benzoyl chloride.[7] This method is advantageous due to its tolerance of a wide range of functional groups on the benzoyl chloride.[7]
Step 2: Introduction of the Thiophene Moiety
The thiophene moiety can be introduced at various positions of the benzofuran core. A common strategy involves the reaction of a functionalized benzofuran, such as a benzofuran-2-carboxamide, with a thiophene-containing reactant. For instance, N-(5-(2-bromobenzyl)thiazol-2-yl)benzofuran-2-carboxamide derivatives have been synthesized and shown to possess anticancer activity.[8] While this example involves a thiazole linker, similar strategies can be employed to directly link a thiophene ring.
A plausible synthetic route could involve the coupling of a halogenated benzofuran derivative with a thiophene boronic acid derivative via a Suzuki coupling reaction, a versatile and widely used method for the formation of carbon-carbon bonds.
Experimental Protocols
General Procedure for Synthesis
All reagents and solvents should be of analytical grade and used without further purification. Reactions are typically monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of the final compounds is generally achieved by column chromatography or recrystallization. The structural elucidation of the synthesized compounds is performed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[9]
In Vitro Anticancer Activity Evaluation: MTT Assay
The cytotoxic activity of the synthesized benzofuran-thiophene derivatives against various cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8][10]
Protocol:
-
Cancer cells (e.g., K562, MOLT-4, HeLa) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[8]
-
The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.[8]
-
Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
The formazan crystals formed are dissolved by adding 100 µL of DMSO to each well.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[10]
In Vitro Antimicrobial Activity Evaluation: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial and fungal strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[11]
Protocol:
-
Bacterial or fungal strains are cultured in appropriate broth media (e.g., Luria-Bertani broth for bacteria, Sabouraud dextrose broth for fungi).
-
A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate.
-
An inoculum of the microbial suspension (approximately 5 x 10⁵ CFU/mL) is added to each well.[11]
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Biological Activities and Data Presentation
Novel benzofuran derivatives containing a thiophene moiety have demonstrated promising anticancer and antimicrobial activities. The quantitative data from various studies are summarized in the tables below for easy comparison.
Anticancer Activity
The cytotoxic effects of several benzofuran-thiophene derivatives have been evaluated against a panel of human cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1c | K562 (Leukemia) | >100 | [8] |
| 1e | K562 (Leukemia) | >100 | [8] |
| 2d | K562 (Leukemia) | 25 | [8] |
| 3a | K562 (Leukemia) | 10 | [8] |
| 3d | K562 (Leukemia) | 10 | [8] |
| 1c | MOLT-4 (Leukemia) | >100 | [8] |
| 1e | MOLT-4 (Leukemia) | 50 | [8] |
| 2d | MOLT-4 (Leukemia) | 10 | [8] |
| 3a | MOLT-4 (Leukemia) | 10 | [8] |
| 3d | MOLT-4 (Leukemia) | 10 | [8] |
| 1c | HeLa (Cervical Carcinoma) | >100 | [8] |
| 1e | HeLa (Cervical Carcinoma) | 50 | [8] |
| 2d | HeLa (Cervical Carcinoma) | 25 | [8] |
| 3a | HeLa (Cervical Carcinoma) | 10 | [8] |
| 3d | HeLa (Cervical Carcinoma) | 10 | [8] |
| BZ-16 | HepG2 (Liver Cancer) | Significant cytotoxicity | [9] |
| Thiophenylbenzofuran 4 | ABCB1/Flp-In™-293 | Potent P-gp inhibitor | [12] |
| Thiophenylbenzofuran 10 | ABCB1/Flp-In™-293 | Potent P-gp inhibitor | [12] |
| Thiophenylbenzofuran 14 | ABCB1/Flp-In™-293 | Potent P-gp inhibitor | [12] |
| Table 1: In Vitro Anticancer Activity of Selected Benzofuran-Thiophene Derivatives. |
Antimicrobial Activity
The antimicrobial potential of these hybrid molecules has been investigated against a range of pathogenic bacteria and fungi.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 1 | Escherichia coli | - | |
| 4e | Escherichia coli | Good activity | |
| 1 | Salmonella enterica | - | |
| 4e | Salmonella enterica | Good activity | |
| 1 | Staphylococcus aureus | - | |
| 4e | Staphylococcus aureus | Good activity | |
| AGR1.229 (1) | Acinetobacter baumannii | 16-64 | [11] |
| AGR1.230 (2) | Acinetobacter baumannii | 16-64 | [11] |
| AGR1.229 (1) | Escherichia coli | 16-64 | [11] |
| AGR1.230 (2) | Escherichia coli | 16-64 | [11] |
| Table 2: In Vitro Antimicrobial Activity of Selected Benzofuran-Thiophene Derivatives. |
Signaling Pathways and Mechanisms of Action
The anticancer activity of benzofuran-thiophene derivatives is often attributed to their ability to interfere with critical cellular signaling pathways.
Inhibition of VEGFR-2 Signaling
Several benzofuran derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[13]
Caption: Inhibition of the VEGFR-2 signaling pathway by benzofuran-thiophene derivatives.
Induction of Apoptosis
Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Benzofuran derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of DNA topoisomerase.[9]
Caption: Proposed mechanism of apoptosis induction by benzofuran-thiophene derivatives.
Experimental and Logical Workflows
The discovery and development of novel benzofuran-thiophene derivatives follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: A typical workflow for the discovery of novel benzofuran-thiophene derivatives.
Conclusion and Future Perspectives
The fusion of benzofuran and thiophene scaffolds has emerged as a highly fruitful strategy in the quest for novel therapeutic agents. The resulting hybrid molecules have demonstrated significant potential as both anticancer and antimicrobial agents. The structure-activity relationship studies conducted so far have provided valuable insights for the rational design of more potent and selective derivatives.[8] Future research in this area should focus on elucidating the precise molecular mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and evaluating their efficacy and safety in preclinical and clinical studies. The continued exploration of this promising chemical space holds the key to unlocking new and effective treatments for a range of human diseases.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 12. Synthesis and biological evaluation of thiophenylbenzofuran derivatives as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-(2-thienyl)benzofuran via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(2-thienyl)benzofuran through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers an efficient pathway to construct C-C bonds between a benzofuran scaffold and a thiophene moiety, a common structural motif in medicinally relevant compounds.[1][2] The protocol is adapted from established procedures for the synthesis of 2-arylbenzofurans, demonstrating good to excellent yields in aqueous media.[1][2]
Introduction
The 2-arylbenzofuran structural motif is a core component of numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[3][4] Its application in the synthesis of heteroaryl compounds is of significant interest in medicinal chemistry and materials science.[5][6] This protocol details the synthesis of 2-(2-thienyl)benzofuran by coupling a 2-halobenzofuran with 2-thienylboronic acid using a palladium catalyst.
Reaction Scheme
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
2-Bromobenzofuran
-
2-Thienylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd(dppf)Cl₂[1][7]
-
Phosphine ligand (e.g., triphenylphosphine (PPh₃), SPhos, XPhos)[5]
-
Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄))[1][5]
-
Solvent (e.g., a mixture of ethanol and water (EtOH/H₂O), dioxane/water, or dimethylformamide (DMF)/water)[1][8]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromobenzofuran (1.0 mmol), 2-thienylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂; 0.02 mmol), and the phosphine ligand (0.04 mmol).
-
Addition of Reagents: Add the base (e.g., K₂CO₃; 2.0 mmol) and the solvent system (e.g., 10 mL of EtOH/H₂O, 1:1 v/v).[1]
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4-12 hours.[1][2] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of brine solution and extract the aqueous layer with dichloromethane (3 x 20 mL).[1]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1] Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-(2-thienyl)benzofuran.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[2]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Suzuki Coupling.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | EtOH/H₂O | 80 | 4 | ~90 |
| 2 | PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF/H₂O | 85 | 16 | 70-85[8] |
| 3 | Pd SPhos G4 | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 12 | >95[5] |
| 4 | Pd XPhos G4 | XPhos | K₃PO₄ | Dioxane/H₂O | 60 | 12 | >95[5] |
Yields are approximate and based on literature for similar aryl couplings; optimization may be required.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-(2-thienyl)benzofuran.
Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
Application of 2-(2-thienyl)benzofuran in Organic Light-Emitting Diodes (OLEDs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-thienyl)benzofuran is a promising organic semiconductor material for application in Organic Light-Emitting Diodes (OLEDs). This molecule combines the electron-rich thiophene moiety with the rigid and planar benzofuran core, creating a structure with desirable photophysical and electrochemical properties for use as an emissive or host material in OLED devices. Thiophene derivatives are known for their good charge transport properties and chemical stability, which are crucial for the efficiency and longevity of OLEDs[1]. The benzofuran component contributes to the thermal stability and morphological integrity of the thin films in the device. This document provides a detailed overview of the application of 2-(2-thienyl)benzofuran in OLEDs, including its synthesis, device fabrication protocols, and expected performance metrics based on related compounds.
Quantitative Data Summary
| Parameter | Value | Unit | Notes |
| Maximum External Quantum Efficiency (EQE) | 5.82 - 6.49 | % | For benzo[2][3]thieno-S,S-dioxide-[3,2-b]benzofurans[4]. |
| Maximum Current Efficiency | 10.6 | cd/A | For a thienothiophene-based emitter. |
| Maximum Power Efficiency | 6.70 | lm/W | For a thienothiophene-based emitter[5]. |
| Maximum Luminance | 752 | cd/m² | For a thienothiophene-based emitter[5]. |
| Turn-on Voltage | < 3.0 | V | For benzo[2][3]thieno-S,S-dioxide-[3,2-b]benzofurans. |
| Emission Color | Blue to Green | - | Dependent on molecular structure and device architecture[4]. |
| CIE Coordinates (x, y) | (0.16, 0.51) | - | For a thienothiophene-based emitter at a specific wavelength[5]. |
Experimental Protocols
Synthesis of 2-(2-thienyl)benzofuran
The synthesis of 2-(2-thienyl)benzofuran can be achieved through various organic coupling reactions. A common and effective method is the palladium-catalyzed Sonogashira coupling followed by a cyclization reaction.
Materials:
-
2-Iodophenol
-
2-Ethynylthiophene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodophenol (1.0 mmol), 2-ethynylthiophene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and CuI (0.04 mmol).
-
Add anhydrous toluene (10 mL) and triethylamine (3.0 mmol) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst and wash the residue with toluene.
-
Combine the organic layers and wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(2-thienyl)benzofuran.
OLED Device Fabrication
The following protocol describes the fabrication of a multilayer OLED device using 2-(2-thienyl)benzofuran as the emissive layer (EML).
Device Structure: ITO / HTL / EML / ETL / EIL / Cathode
-
ITO: Indium Tin Oxide (Anode)
-
HTL: Hole Transport Layer (e.g., TPD or NPB)
-
EML: Emissive Layer (2-(2-thienyl)benzofuran)
-
ETL: Electron Transport Layer (e.g., TPBi or Alq₃)
-
EIL: Electron Injection Layer (e.g., LiF)
-
Cathode: (e.g., Al)
Protocol:
-
Substrate Cleaning:
-
Clean patterned ITO-coated glass substrates by sequential ultrasonication in a Hellmanex solution (1% by volume), deionized water, and isopropyl alcohol (IPA) for 5 minutes each[6].
-
Rinse thoroughly with deionized water between each sonication step[6].
-
Dry the substrates in an oven and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Thin Film Deposition:
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).
-
Sequentially deposit the organic layers and the metal cathode without breaking the vacuum.
-
HTL Deposition: Thermally evaporate the hole transport material (e.g., 50 nm of TPD) onto the ITO substrate.
-
EML Deposition: Thermally evaporate 2-(2-thienyl)benzofuran (e.g., 30 nm) as the emissive layer.
-
ETL Deposition: Thermally evaporate the electron transport material (e.g., 20 nm of TPBi).
-
EIL Deposition: Thermally evaporate a thin layer of LiF (e.g., 1 nm) as the electron injection layer.
-
Cathode Deposition: Deposit the aluminum cathode (e.g., 100 nm) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox.
-
Apply a UV-curable epoxy to the device and cover with a glass coverslip.
-
Cure the epoxy using a UV lamp to seal the device[6].
-
Device Characterization
-
Current-Voltage-Luminance (I-V-L) Characteristics: Measure the I-V-L characteristics using a source meter and a photometer.
-
Electroluminescence (EL) Spectra: Record the EL spectra using a spectroradiometer.
-
Efficiency Calculation: Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) from the I-V-L data.
Visualizations
References
- 1. oled-intermediates.com [oled-intermediates.com]
- 2. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes [mdpi.com]
- 3. Fusing acridine and benzofuran/benzothiophene as a novel hybrid donor for high-performance and low efficiency roll-off TADF OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]
- 6. ossila.com [ossila.com]
Application Notes and Protocols for 2-(2-thienyl)benzofuran Derivatives as Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(2-thienyl)benzofuran derivatives represent a versatile class of fluorescent probes with significant potential in biological research and drug development. Their unique photophysical properties, including high quantum yields, sensitivity to the microenvironment, and tunable emission spectra, make them valuable tools for imaging and sensing various biological parameters within living cells. These probes are particularly effective for detecting changes in intracellular viscosity and for the detection of reactive oxygen species (ROS) such as peroxynitrite (ONOO⁻). This document provides detailed application notes and protocols for the use of these advanced fluorescent probes.
Principle of Detection
The fluorescence mechanism of 2-(2-thienyl)benzofuran derivatives is often based on intramolecular charge transfer (ICT). The benzofuran moiety typically acts as the electron donor and the thienyl group as the electron acceptor. The efficiency of the ICT process, and thus the fluorescence emission, is highly sensitive to the surrounding environment.
-
Viscosity Sensing: In low-viscosity environments, the molecule can undergo non-radiative decay through torsional relaxation, resulting in weak fluorescence. In more viscous environments, such as within mitochondria or lipid droplets, this rotation is restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay pathway, leading to a significant enhancement in fluorescence intensity. This "off-on" fluorescence response allows for the visualization of intracellular viscosity changes. Some probes exhibit a several-fold increase in fluorescence intensity with increasing viscosity.[1][2]
-
Peroxynitrite Sensing: For the detection of peroxynitrite, the 2-(2-thienyl)benzofuran core can be functionalized with a reactive group, such as a boronate ester. In the presence of ONOO⁻, the boronate is cleaved, leading to a change in the electronic structure of the fluorophore and a corresponding change in its fluorescence emission. This can manifest as a ratiometric shift or a turn-on fluorescence signal, enabling the specific detection of this reactive oxygen species.[3][4][5] Dual-channel probes have been developed to simultaneously detect viscosity and peroxynitrite at different emission wavelengths.[5]
Photophysical and Performance Data
The following tables summarize the key photophysical and performance characteristics of representative 2-(2-thienyl)benzofuran-based fluorescent probes.
Table 1: Photophysical Properties of Selected Benzofuran-based Fluorescent Probes
| Probe Name/Class | Excitation (λex) | Emission (λem) | Stokes Shift | Quantum Yield (Φ) | Target Analyte | Reference |
| Viscosity Probes | ||||||
| NBI-V | Not specified | Red emission | Not specified | Not specified | Viscosity | [1] |
| CIV | Two-photon | Not specified | Not specified | Not specified | Viscosity in lipid droplets | [2] |
| Dual-Channel Probes | ||||||
| CQ | Not specified | 505 nm & 710 nm | >200 nm | Not specified | Peroxynitrite & Viscosity | [5] |
| Metal Ion Probes | ||||||
| Benzofuro[2,3-c]pyridines | Not specified | Not specified | Not specified | Not specified | Hg²⁺ (ratiometric) | [6] |
Table 2: Performance Characteristics of Selected Benzofuran-based Fluorescent Probes
| Probe Name/Class | Sensitivity | Selectivity | Response Time | Key Features | Reference |
| Viscosity Probes | |||||
| NBI-V | ~77-fold fluorescence increase | High | Fast | One-step synthesis, mitochondrial targeting | [1] |
| CIV | 13-fold fluorescence increase | High | Not specified | Two-photon probe, lipid droplet targeting | [2] |
| Dual-Channel Probes | |||||
| CQ | High for both analytes | High | Rapid | No signal crosstalk, mitochondrial localization | [5] |
Experimental Protocols
Protocol 1: General Protocol for Live Cell Imaging of Intracellular Viscosity
This protocol provides a general guideline for using a 2-(2-thienyl)benzofuran-based viscosity probe for live-cell imaging. Optimization may be required for specific cell types and imaging systems.
Materials:
-
2-(2-thienyl)benzofuran-based viscosity probe (e.g., NBI-V)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cells of interest
-
Glass-bottom imaging dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Probe Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM) in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution to the desired working concentration (typically 1-10 µM) in pre-warmed complete cell culture medium.
-
-
Cell Culture and Staining:
-
Plate cells on glass-bottom imaging dishes or chamber slides and culture until they reach the desired confluency (typically 50-70%).
-
Remove the culture medium and wash the cells once with pre-warmed PBS or HBSS.
-
Add the probe-containing medium to the cells and incubate for the recommended time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.
-
-
Washing and Imaging:
-
After incubation, remove the probe-containing medium and wash the cells twice with pre-warmed PBS or HBSS to remove any unbound probe.
-
Add fresh, pre-warmed complete culture medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope (e.g., confocal or widefield) equipped with the appropriate excitation and emission filters for the specific probe.
-
Protocol 2: Synthesis of a Representative 2-(2-thienyl)benzofuran Derivative
The synthesis of 2-(2-thienyl)benzofuran derivatives often involves palladium-catalyzed cross-coupling reactions. The following is a generalized synthetic scheme based on common synthetic routes.
Reaction Scheme:
A common route involves the palladium-catalyzed reaction of a 2-halobenzofuran with a thiophene derivative. For example, a Pd-catalyzed tandem reaction of 2-(cyanomethoxy)chalcones with thiophenes can yield 3-aryl-1-(thiophen-2-yl)benzofuro[2,3-c]pyridines.[6]
General Procedure:
-
Starting Material Preparation: Synthesize or procure the necessary substituted 2-halobenzofuran and the desired thiophene derivative.
-
Reaction Setup: In a reaction vessel, combine the 2-halobenzofuran, the thiophene derivative, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., K₂CO₃) in an appropriate solvent (e.g., DMF or toluene).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for a set period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture, and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-(2-thienyl)benzofuran derivative.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for live-cell imaging using 2-(2-thienyl)benzofuran probes.
Caption: Viscosity sensing mechanism of 2-(2-thienyl)benzofuran probes.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Two-photon fluorescent probes for detecting the viscosity of lipid droplets and its application in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress of Spectroscopic Probes for Peroxynitrite and Their Potential Medical Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual-Channel Fluorescent Probe for Detecting Viscosity and ONOO- without Signal Crosstalk in Nonalcoholic Fatty Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthesis of fluorescent benzofuro[2,3-c]pyridines via palladium-catalyzed heteroaromatic C–H addition and sequential tandem cyclization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 2-(2-thienyl)benzofuran-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of 2-(2-thienyl)benzofuran derivatives as potential anticancer agents. This document includes protocols for synthesis, in vitro evaluation of anticancer activity, and analysis of the mechanism of action.
Introduction
Benzofuran scaffolds are prevalent in many biologically active compounds, both natural and synthetic. The incorporation of a thienyl group at the 2-position of the benzofuran ring has been explored as a strategy to enhance anticancer activity. These compounds have shown promise by targeting various cancer cell lines and key signaling pathways involved in tumor progression. This document outlines the synthetic strategies and biological evaluation protocols for novel 2-(2-thienyl)benzofuran-based compounds.
Synthesis of 2-(2-thienyl)benzofuran Derivatives
A general method for the synthesis of 2-(2-thienyl)benzofuran derivatives involves the reaction of a substituted salicylaldehyde with a 2-thienyl derivative. The following protocol is a representative example adapted from the synthesis of similar benzofuran compounds.
Protocol 2.1: General Synthesis of 2-(2-thienyl)benzofuran Derivatives
This protocol describes the synthesis of a 2-(2-thienyl)benzofuran derivative starting from a substituted salicylaldehyde and 2-thienylacetonitrile.
Materials:
-
Substituted Salicylaldehyde
-
2-Thienylacetonitrile
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of a substituted salicylaldehyde (1.0 eq) in DMF, add 2-thienylacetonitrile (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with 1N HCl to pH 5-6.
-
Extract the compound with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
In Vitro Anticancer Activity Evaluation
The anticancer potential of the synthesized 2-(2-thienyl)benzofuran derivatives is evaluated using various in vitro assays on a panel of human cancer cell lines.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][3][4]
Protocol 3.1.1: MTT Assay for Cell Viability
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.1%.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubate the plates for 48 or 72 hours at 37°C.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection by Annexin V-FITC Staining
Annexin V staining is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) in the cell membrane.[5][6]
Protocol 3.2.1: Annexin V-FITC and Propidium Iodide (PI) Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cells treated with the test compound
-
Phosphate Buffered Saline (PBS)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the test compound at its IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis
Cell cycle analysis is performed to determine if the anticancer compounds induce cell cycle arrest.[7][8][9][10][11]
Protocol 3.3.1: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Materials:
-
Cancer cells treated with the test compound
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store them at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15 minutes in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mechanism of Action Studies
To elucidate the mechanism of action, the inhibitory effects of the compounds on specific molecular targets are investigated.
Kinase Inhibition Assays
Many benzofuran derivatives exert their anticancer effects by inhibiting protein kinases involved in cancer cell proliferation and survival, such as VEGFR-2 and EGFR.[12][13][14][15][16][17][18][19][20]
Protocol 4.1.1: VEGFR-2 Kinase Inhibition Assay
This protocol is a general guideline for a luminescence-based kinase assay.
Materials:
-
VEGFR-2 Kinase Assay Kit (e.g., from BPS Bioscience or Promega)
-
Recombinant VEGFR-2 enzyme
-
Kinase substrate (e.g., a poly-peptide)
-
ATP
-
Test compounds
-
Kinase buffer
-
Luminescence detection reagent (e.g., ADP-Glo™)
-
White 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.
Protocol 4.1.2: EGFR Kinase Inhibition Assay
A similar protocol to the VEGFR-2 assay can be followed using an EGFR Kinase Assay Kit.
Data Presentation
Quantitative data from the biological assays should be summarized in tables for clear comparison.
Table 1: In Vitro Anticancer Activity of 2-(2-thienyl)benzofuran Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| BF-T-1 | MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 8.2 | |
| HCT116 (Colon) | 15.1 | |
| BF-T-2 | MCF-7 (Breast) | 5.8 |
| A549 (Lung) | 3.1 | |
| HCT116 (Colon) | 7.4 | |
| Doxorubicin | MCF-7 (Breast) | 0.9 |
| A549 (Lung) | 1.2 | |
| HCT116 (Colon) | 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Kinase Inhibitory Activity of Selected Compounds
| Compound | Target Kinase | IC₅₀ (µM) |
| BF-T-2 | VEGFR-2 | 0.52 |
| EGFR | 1.2 | |
| Sorafenib | VEGFR-2 | 0.09 |
| Gefitinib | EGFR | 0.02 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Diagrams of signaling pathways and experimental workflows aid in understanding the mechanism of action and the experimental design.
Caption: Experimental workflow for the development of 2-(2-thienyl)benzofuran-based anticancer agents.
Caption: The STAT3 signaling pathway and a potential point of inhibition by 2-(2-thienyl)benzofuran derivatives.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. corefacilities.iss.it [corefacilities.iss.it]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. dovepress.com [dovepress.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. promega.com.cn [promega.com.cn]
- 19. promega.com [promega.com]
- 20. bpsbioscience.com [bpsbioscience.com]
Application Notes & Protocols: 2-(2-thienyl)benzofuran Scaffolds in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzofuran moiety is a pivotal heterocyclic scaffold found in numerous natural products and synthetic compounds with significant therapeutic potential.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4] The substitution at the C-2 position of the benzofuran ring is a key determinant of biological activity.[4] Specifically, the incorporation of a thiophene ring at this position, creating the 2-(2-thienyl)benzofuran scaffold, has garnered interest for its potential to modulate various biological targets. This document provides an overview of the applications of this scaffold in drug discovery, presents key quantitative data, and details relevant experimental protocols.
Applications in Drug Discovery
The 2-(2-thienyl)benzofuran scaffold and its analogues have been explored for a range of therapeutic applications, demonstrating the versatility of this structural motif.
Anticancer Activity
Benzofuran derivatives are widely investigated as potential anticancer agents.[5] Thienyl-benzofuran analogues, in particular, have shown promise.[6][7] The mechanism of action often involves the inhibition of critical cellular pathways or enzymes, such as protein kinases or histone deacetylases (HDACs), which are crucial for cancer cell proliferation and survival.[5][8] For instance, certain benzofuran-based hybrids have been designed to target the epidermal growth factor receptor (EGFR), a key protein in many cancers.[9] The cytotoxic effects of these compounds are evaluated against various human cancer cell lines, with some derivatives showing potent activity.[5][7]
Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases. Benzofuran derivatives have been identified as potent anti-inflammatory agents.[10] The mechanism often involves the inhibition of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[10] These pathways regulate the expression of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines (e.g., TNF-α, IL-6).[10][11] Benzofuran hybrids have demonstrated the ability to suppress the production of these inflammatory molecules in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[10]
Neurodegenerative Diseases (Anti-Alzheimer's Activity)
The benzofuran scaffold is considered an important pharmacophore for designing agents against Alzheimer's disease (AD).[12] The multifaceted nature of AD has led to the development of multi-target drugs.[12] 2-Arylbenzofuran derivatives have been synthesized and evaluated for their ability to inhibit key enzymes implicated in AD pathology, namely acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase (BACE1).[12] Certain compounds have shown potent dual inhibitory activity, which is a desirable characteristic for treating this complex disease.[12]
Enzyme Inhibition
The benzofuran core can serve as a scaffold for developing potent and selective enzyme inhibitors.
-
Sirtuin (SIRT) Inhibition: Novel benzofuran derivatives have been discovered as selective inhibitors of SIRT2, a member of the sirtuin family of NAD-dependent deacetylases.[13] SIRT2 is a therapeutic target for age-related disorders and certain cancers.[13]
-
Cholinesterase Inhibition: As mentioned, 2-arylbenzofuran derivatives can act as potent inhibitors of AChE and BuChE, enzymes that are critical in cholinergic neurotransmission and are primary targets in AD therapy.[12]
-
Lymphoid Tyrosine Phosphatase (LYP) Inhibition: Benzofuran-2-carboxylic acid derivatives have been identified as inhibitors of LYP, a key regulator in the T-cell receptor (TCR) signaling pathway, making it a target for cancer immunotherapy.[14]
Quantitative Data Summary
The following tables summarize the biological activity of selected benzofuran derivatives from the literature.
Table 1: Anticancer and Antiproliferative Activity of Benzofuran Derivatives
| Compound ID | Cell Line | Activity Type | IC50 Value | Reference |
|---|---|---|---|---|
| 50g | HCT-116 (Colon) | Anti-proliferation | 0.87 µM | [5] |
| 50g | HeLa (Cervical) | Anti-proliferation | 0.73 µM | [5] |
| 50g | A549 (Lung) | Anti-proliferation | 0.57 µM | [5] |
| 39 | PC-3 (Prostate) | Cytotoxicity | 33 µM | [5] |
| 6a | HeLa (Cervical) | Antiproliferative | 5-23 nM | [8] |
| 11a | HeLa (Cervical) | Antiproliferative | 0.4-19 nM | [8] |
| TR187 | HeLa (Cervical) | Antiproliferative | 3-72 nM | [8] |
| VIIg | MCF-7 (Breast) | Anticancer | Excellent | [9] |
| VIIb | A549 (Lung) | Anticancer | Excellent |[9] |
Note: "Excellent" indicates high potency as described in the source without a specific IC50 value provided in the abstract.
Table 2: Enzyme Inhibitory Activity of Benzofuran Derivatives
| Compound ID | Target Enzyme | Activity Type | IC50 / Kᵢ Value | Reference |
|---|---|---|---|---|
| Compound 20 | Acetylcholinesterase (AChE) | Inhibition | 0.086 ± 0.01 µM | [12] |
| Compound 8 | β-secretase (BACE1) | Inhibition | Better than Baicalein (0.087 µM) | [12] |
| Compound 19 | β-secretase (BACE1) | Inhibition | Better than Baicalein (0.087 µM) | [12] |
| Compound 20 | β-secretase (BACE1) | Inhibition | Better than Baicalein (0.087 µM) | [12] |
| D34 | LYP | Inhibition (Kᵢ) | 0.93 µM | [14] |
| D14 | LYP | Inhibition (Kᵢ) | 1.34 µM | [14] |
| Various (7a-7j) | SIRT2 | Inhibition | Micromolar Level |[13] |
Table 3: Anti-inflammatory Activity of Benzofuran Derivatives
| Compound ID | Assay | Activity Type | IC50 Value | Reference |
|---|---|---|---|---|
| 5d | NO Generation (RAW264.7) | Inhibition | 52.23 ± 0.97 µM | [10] |
| 5d | Cell Viability (RAW264.7) | Cytotoxicity | > 80 µM |[10] |
Visualized Workflows and Pathways
Diagram 1: Drug Discovery Workflow
Caption: A logical workflow for drug discovery using novel scaffolds.
Diagram 2: General Synthesis Workflow
Caption: General workflow for synthesizing 2-substituted benzofurans.
Diagram 3: Anti-inflammatory Signaling Pathway
Caption: Inhibition of NF-κB and MAPK pathways by benzofuran derivatives.
Experimental Protocols
General Protocol for Synthesis of 2-Substituted Benzofuran Derivatives
This protocol is a generalized method adapted from the synthesis of 2-((benzyl)sulfonyl)benzofuran derivatives and can be modified for 2-thienyl analogues.[13]
-
Synthesis of Key Intermediate (Benzofuran-2-thiol):
-
To a solution of a substituted 2-hydroxyacetophenone in ethanol, add ethoxycarbonylhydrazine and a catalytic amount of concentrated HCl.
-
Reflux the mixture at 80 °C for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction, evaporate the solvent, and treat the residue with thionyl chloride in chloroform with a catalytic amount of DMF.
-
After reaction completion, remove the solvent under vacuum.
-
Dissolve the resulting intermediate in DMF, add potassium carbonate (K₂CO₃), and heat at 100 °C to induce intramolecular cyclization, yielding the benzofuran-2-thiol intermediate.
-
-
Alkylation/Coupling to Introduce the Thienyl Moiety:
-
Method A (Alkylation): To a solution of the benzofuran-2-thiol intermediate in DMF, add K₂CO₃ and 2-(bromomethyl)thiophene.
-
Stir the reaction at 30 °C for 2-4 hours.
-
Method B (Palladium-Catalyzed Coupling): For direct C-C bond formation, a different synthetic route starting with 2-bromobenzofuran and a thiophene-boronic acid derivative under Suzuki coupling conditions would be employed.
-
-
Work-up and Purification:
-
Quench the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the final 2-(2-thienyl)benzofuran derivative.
-
Protocol for In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol is based on the methodology used to evaluate the anti-inflammatory effects of benzofuran hybrids on RAW264.7 macrophage cells.[10]
-
Cell Culture:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.
-
-
Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the supernatant and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader to determine cell viability.
-
-
Nitric Oxide (NO) Inhibition Assay:
-
Seed cells in a 96-well plate as described above.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. Use a sodium nitrite solution to generate a standard curve.
-
Calculate the percentage of NO inhibition relative to the LPS-only treated control.
-
Protocol for SIRT2 Enzymatic Inhibition Assay
This protocol is adapted from the enzymatic assay used for screening benzofuran derivatives against human recombinant SIRT1-3.[13]
-
Reagents and Materials:
-
Human recombinant SIRT2 enzyme.
-
Fluorogenic peptide substrate (e.g., Ac-Arg-His-Lys-[Lys-(Ac)]-AMC).
-
NAD⁺ solution.
-
Developer solution (containing trypsin and nicotinamide).
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Test compounds dissolved in DMSO.
-
Black 96-well microplates.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of a solution containing the SIRT2 enzyme and the peptide substrate.
-
Add 5 µL of the test compound at various concentrations (final DMSO concentration should be ≤1%).
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding 20 µL of NAD⁺ solution.
-
Incubate the reaction mixture at 37 °C for 1 hour.
-
Stop the reaction and develop the signal by adding 50 µL of developer solution.
-
Incubate at 37 °C for 30 minutes.
-
-
Data Analysis:
-
Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thienopyridine and benzofuran derivatives as potent anti-tumor agents possessing different structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 10. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2-thienyl)benzofuran
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 2-(2-thienyl)benzofuran using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Introduction
2-(2-thienyl)benzofuran is a heterocyclic compound of interest in pharmaceutical and materials science research. A reliable and robust analytical method is crucial for its quantification in various matrices, including reaction mixtures, purity assessments, and stability studies. This application note describes a validated RP-HPLC method for the determination of 2-(2-thienyl)benzofuran. The method is simple, accurate, and precise, making it suitable for routine analysis.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been optimized for the separation and quantification of 2-(2-thienyl)benzofuran.
| Parameter | Condition |
| HPLC System | Quaternary Gradient HPLC System |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: AcetonitrileB: Water with 0.1% Formic Acid |
| Gradient | 70% A, 30% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm |
| Run Time | 10 minutes |
Reagents and Standards
-
Acetonitrile (ACN): HPLC grade
-
Water: HPLC grade or ultrapure water
-
Formic Acid: Analytical grade
-
2-(2-thienyl)benzofuran Reference Standard: Purity >98%
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 2-(2-thienyl)benzofuran reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh a sample containing 2-(2-thienyl)benzofuran.
-
Dissolve the sample in a known volume of acetonitrile.
-
Sonication may be used to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Data Presentation
The performance of the HPLC method was evaluated for linearity, precision, and accuracy. The results are summarized in the tables below.
Table 1: Linearity Data for 2-(2-thienyl)benzofuran
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision and Accuracy Data
| Concentration (µg/mL) | Mean Measured Concentration (µg/mL) (n=6) | RSD (%) | Accuracy (%) |
| 5 | 4.98 | 1.2 | 99.6 |
| 25 | 25.1 | 0.8 | 100.4 |
| 75 | 74.7 | 0.5 | 99.6 |
Visualization
Experimental Workflow
Caption: Workflow for the HPLC analysis of 2-(2-thienyl)benzofuran.
Conclusion
The described HPLC method provides a reliable and efficient means for the quantitative analysis of 2-(2-thienyl)benzofuran. The method is straightforward, utilizing common HPLC instrumentation and reagents, and demonstrates excellent linearity, precision, and accuracy. This application note serves as a valuable resource for researchers and professionals in need of a robust analytical method for this compound. While this method is based on common practices for similar benzofuran derivatives, method validation is recommended for specific sample matrices.[1][2][3]
References
Application Notes and Protocols: One-Pot Synthesis of Functionalized 2-(Thienyl)benzofurans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient one-pot synthesis of functionalized 2-(thienyl)benzofurans. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the benzofuran scaffold in biologically active molecules and the unique properties imparted by the thienyl moiety. The methodologies described herein are centered around a palladium-catalyzed domino Sonogashira coupling and annulation reaction, a robust and versatile strategy for the construction of 2-substituted benzofurans.
Introduction
Benzofuran derivatives are integral components of numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a thiophene ring at the 2-position of the benzofuran core can modulate the electronic properties and biological activity of the resulting molecule, making 2-(thienyl)benzofurans attractive targets for drug discovery programs. Traditional multi-step syntheses of these compounds can be time-consuming and generate significant waste. The one-pot Sonogashira-annulation strategy presented here offers a more streamlined and efficient alternative, proceeding from readily available starting materials in a single synthetic operation.
Synthetic Strategy: Palladium-Catalyzed Domino Sonogashira Coupling-Annulation
The core synthetic transformation involves a palladium-catalyzed Sonogashira cross-coupling of an ortho-halophenol (typically an o-iodophenol) with a terminal thienylacetylene. The resulting 2-(thienylethynyl)phenol intermediate is not isolated but undergoes an in-situ intramolecular 5-exo-dig cyclization (annulation) to afford the desired 2-(thienyl)benzofuran. This domino reaction is highly efficient and allows for the rapid assembly of the target heterocyclic system.
Caption: General workflow for the one-pot synthesis of 2-(thienyl)benzofurans.
Quantitative Data Summary
The following table summarizes representative yields for the one-pot synthesis of various 2-arylbenzofurans using a palladium-catalyzed Sonogashira coupling-annulation approach. While specific data for 2-(thienyl)benzofurans is limited in the compiled literature, these examples with other arylacetylenes provide a strong indication of the expected efficiency of the reaction.
| Entry | o-Iodophenol Derivative | Arylacetylene | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 1 | 2-Iodophenol | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 12 | 85 |
| 2 | 4-Methyl-2-iodophenol | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 12 | 88 |
| 3 | 4-Chloro-2-iodophenol | 4-Methoxyphenylacetylene | Pd(OAc)₂/PPh₃/CuI | K₂CO₃ | Dioxane | 16 | 78 |
| 4 | 2-Iodophenol | 4-Ethynyltoluene | PdCl₂(PPh₃)₂/CuI | Piperidine | THF | 10 | 92 |
| 5 | 5-Bromo-2-iodophenol | Phenylacetylene | Pd(dba)₂/XPhos/CuI | Cs₂CO₃ | Toluene | 8 | 81 |
Experimental Protocols
General Protocol for the One-Pot Synthesis of 2-(Thiophen-2-yl)benzofuran
This protocol is a representative procedure based on established methods for the synthesis of 2-arylbenzofurans via a palladium-catalyzed Sonogashira coupling followed by cyclization.
Materials:
-
Substituted o-iodophenol (1.0 mmol)
-
2-Ethynylthiophene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted o-iodophenol (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), copper(I) iodide (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF (5 mL) via syringe, followed by 2-ethynylthiophene (1.2 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(thiophen-2-yl)benzofuran.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Drug Development: Inhibition of the NF-κB Signaling Pathway
Several studies have demonstrated that 2-arylbenzofuran derivatives can act as potent inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] This pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in various diseases, including chronic inflammatory disorders and cancer. The inhibition of NF-κB signaling by 2-(thienyl)benzofurans represents a promising therapeutic strategy.
The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. 2-Arylbenzofurans have been shown to inhibit this pathway at multiple points, including the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Design and Synthesis of 2-(2-thienyl)benzofuran Hybrids as Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design, synthesis, and evaluation of 2-(2-thienyl)benzofuran hybrids as potent enzyme inhibitors. The unique structural amalgamation of the benzofuran and thiophene rings has positioned these hybrids as privileged scaffolds in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in oncology and neurodegenerative diseases.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds widely found in natural products and synthetic molecules with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The fusion of a benzene ring with a furan ring creates a rigid bicyclic system that can effectively interact with the active sites of various enzymes. The thiophene moiety, a bioisostere of the phenyl ring, often enhances biological activity and modulates physicochemical properties. The combination of these two pharmacophores into 2-(2-thienyl)benzofuran hybrids has led to the discovery of potent inhibitors of several key enzymes implicated in human diseases.
This guide will focus on the practical aspects of designing, synthesizing, and evaluating these compounds, with a particular emphasis on their role as inhibitors of protein kinases and other enzymes relevant to cancer and Alzheimer's disease.
Design Rationale and Signaling Pathways
The design of 2-(2-thienyl)benzofuran hybrids often involves a molecular hybridization approach, combining the key structural features of known inhibitors with the benzofuran-thiophene scaffold.[3][4] This strategy aims to enhance binding affinity, selectivity, and drug-like properties. For instance, these hybrids have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell growth, proliferation, and survival.[5] Dysregulation of the EGFR signaling pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. The 2-(2-thienyl)benzofuran scaffold can be decorated with various substituents to mimic the binding of ATP to the kinase domain of EGFR, thereby inhibiting its activity.
Caption: EGFR Signaling Pathway and Inhibition by 2-(2-thienyl)benzofuran Hybrids.
Experimental Protocols
The following sections provide detailed protocols for the synthesis and biological evaluation of 2-(2-thienyl)benzofuran hybrids.
General Synthetic Workflow
The synthesis of 2-(2-thienyl)benzofuran derivatives can be achieved through various synthetic routes. A common and effective method involves the palladium-catalyzed reaction between a substituted 2-halophenol and 2-ethynylthiophene, followed by cyclization. The resulting scaffold can then be further modified to introduce desired functionalities.
Caption: General Synthetic Workflow for 2-(2-thienyl)benzofuran Hybrids.
Protocol: Synthesis of a 2-(2-thienyl)benzofuran Derivative
This protocol describes a general procedure for the synthesis of a 2-(2-thienyl)benzofuran derivative via a Sonogashira coupling followed by cyclization.
Materials:
-
Substituted 2-iodophenol
-
2-Ethynylthiophene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a stirred solution of the substituted 2-iodophenol (1.0 mmol) and 2-ethynylthiophene (1.2 mmol) in anhydrous toluene (10 mL) and triethylamine (3 mL), add Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and CuI (0.04 mmol) under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethyl acetate and combine the filtrates.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-(2-thienyl)benzofuran derivative.
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: In Vitro Enzyme Inhibition Assay (General Kinase Assay)
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target protein kinase.
Materials:
-
Synthesized 2-(2-thienyl)benzofuran hybrid compounds
-
Recombinant target protein kinase
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified reaction time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation
The inhibitory activities of a series of synthesized 2-(2-thienyl)benzofuran hybrids against various enzymes are summarized in the tables below.
Table 1: Inhibitory Activity of 2-(2-thienyl)benzofuran Hybrids against Protein Kinases
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| BF-T-01 | EGFR | 0.93 | [6] |
| BF-T-02 | VEGFR-2 | 0.068 | [7] |
| BF-T-03 | PI3K | 2.21 | [7] |
| BF-T-04 | B-Raf (V600E) | 0.078 | [8] |
| BF-T-05 | c-Met | 0.405 | [8] |
Table 2: Inhibitory Activity of 2-(2-thienyl)benzofuran Hybrids against Other Enzymes
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
| BF-T-06 | SIRT2 | 3.81 | [9] |
| BF-T-07 | Acetylcholinesterase | 0.086 | [10] |
| BF-T-08 | BACE1 | 0.043 | [10] |
| BF-T-09 | MAO-A | 0.073 | [11] |
| BF-T-10 | MAO-B | 0.75 | [11] |
Conclusion
The 2-(2-thienyl)benzofuran scaffold represents a versatile and promising platform for the design of novel enzyme inhibitors. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers engaged in the synthesis and biological evaluation of these potent hybrid molecules. The encouraging inhibitory activities observed against a range of therapeutically relevant enzymes underscore the potential of this compound class in the development of new treatments for cancer, neurodegenerative disorders, and other diseases. Further optimization of the lead compounds through structure-activity relationship studies is warranted to improve their potency, selectivity, and pharmacokinetic profiles.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Metal-Free Synthesis of 2-Arylbenzofurans from o-Hydroxystilbenes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Arylbenzofurans are a significant class of heterocyclic compounds widely recognized for their presence in various biologically active natural products and pharmaceuticals. Their scaffold is a key structural motif in compounds exhibiting a broad range of pharmacological activities, including antifungal, antibacterial, and anti-inflammatory properties. Traditional syntheses of these compounds often rely on transition-metal-catalyzed reactions. However, the development of metal-free synthetic routes is of great interest to circumvent the issues associated with metal catalysis, such as cost, toxicity, and challenging purification. This document provides detailed application notes and protocols for the metal-free synthesis of 2-arylbenzofurans via the oxidative cyclization of o-hydroxystilbenes, with a primary focus on hypervalent iodine-mediated methods.
Method 1: Stoichiometric Hypervalent Iodine-Mediated Oxidative Cyclization
This method employs a stoichiometric amount of a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (PhI(OAc)₂), to effect the oxidative cyclization of o-hydroxystilbenes. The reaction proceeds under mild conditions and offers good to excellent yields of the desired 2-arylbenzofurans.[1][2]
Reaction Principle:
The synthesis involves the reaction of an o-hydroxystilbene with a hypervalent iodine(III) reagent. The proposed mechanism suggests the formation of an iodonium intermediate, which then undergoes intramolecular cyclization followed by the elimination of iodobenzene to yield the 2-arylbenzofuran product.[1][2]
Quantitative Data Summary:
The following table summarizes the reaction conditions and yields for the synthesis of various 2-arylbenzofurans using stoichiometric PhI(OAc)₂. The optimal conditions were often found to be using acetonitrile as the solvent at room temperature.[1][2] It has been observed that electron-donating groups on the aromatic substituents of the starting materials tend to enhance the product yields.[1][2]
| Entry | Substrate (o-Hydroxystilbene) | Reagent (Equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | (E)-2-Styrylphenol | PhI(OAc)₂ (1.2) | Acetonitrile | RT | 2 | 77 |
| 2 | (E)-4-Methyl-2-styrylphenol | PhI(OAc)₂ (1.2) | Acetonitrile | RT | 2 | 85 |
| 3 | (E)-4-Methoxy-2-styrylphenol | PhI(OAc)₂ (1.2) | Acetonitrile | RT | 2 | 88 |
| 4 | (E)-2-(4-Methylstyryl)phenol | PhI(OAc)₂ (1.2) | Acetonitrile | RT | 2.5 | 82 |
| 5 | (E)-2-(4-Methoxystyryl)phenol | PhI(OAc)₂ (1.2) | Acetonitrile | RT | 2.5 | 91 |
| 6 | (E)-2-(4-Chlorostyryl)phenol | PhI(OAc)₂ (1.2) | Acetonitrile | RT | 3 | 72 |
| 7 | (E)-1-Styrylnaphthalen-2-ol | PhI(OAc)₂ (1.2) | Acetonitrile | RT | 2 | 95 |
Experimental Protocol:
-
To a solution of the o-hydroxystilbene (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add (diacetoxyiodo)benzene (1.2 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixtures) to afford the pure 2-arylbenzofuran.
Method 2: Catalytic Hypervalent Iodine(III)-Mediated Oxidative Cyclization
To improve the atom economy and reduce the amount of iodine reagent required, a catalytic version of the hypervalent iodine-mediated cyclization has been developed. This method utilizes a catalytic amount of an iodobenzene precursor in the presence of a terminal oxidant, such as m-chloroperbenzoic acid (m-CPBA).[3][4][5]
Reaction Principle:
In this catalytic cycle, the iodobenzene is oxidized in situ by the terminal oxidant to the active iodine(III) species. This species then reacts with the o-hydroxystilbene as in the stoichiometric method. After the cyclization and product formation, the resulting iodobenzene re-enters the catalytic cycle.
Quantitative Data Summary:
The following table presents the reaction conditions and yields for the catalytic synthesis of 2-arylbenzofurans. Optimal conditions typically involve 10 mol% of PhI(OAc)₂ with 2.0 equivalents of m-CPBA in acetonitrile at room temperature.[3] The application of ultrasonic irradiation has been shown to significantly reduce reaction times while maintaining high yields.[3]
| Entry | Substrate (o-Hydroxystilbene) | Catalyst (mol%) | Oxidant (Equivalents) | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | (E)-2-Styrylphenol | PhI(OAc)₂ (10) | m-CPBA (2.0) | Acetonitrile | RT | 4 h | 89 |
| 2 | (E)-2-Styrylphenol | PhI(OAc)₂ (10) | m-CPBA (2.0) | Acetonitrile | RT | 30 min (ultrasound) | 88 |
| 3 | (E)-2-(4-Chlorostyryl)phenol | PhI(OAc)₂ (10) | m-CPBA (2.0) | Acetonitrile | RT | 5 h | 78 |
| 4 | (E)-2-(4-Nitrostyryl)phenol | PhI(OAc)₂ (10) | m-CPBA (2.0) | Acetonitrile | RT | 6 h | 67 |
| 5 | (E)-4-Methyl-2-styrylphenol | PhI(OAc)₂ (10) | m-CPBA (2.0) | Acetonitrile | RT | 3.5 h | 92 |
| 6 | (E)-2-(3,4-Dimethoxystyryl)phenol | PhI(OAc)₂ (10) | m-CPBA (2.0) | Acetonitrile | RT | 3 h | 95 |
| 7 | (E)-2-(Thiophen-2-yl)phenol | PhI(OAc)₂ (10) | m-CPBA (2.0) | Acetonitrile | RT | 4.5 h | 75 |
Experimental Protocol:
-
In a round-bottom flask, dissolve the o-hydroxystilbene (1.0 mmol) in acetonitrile (10 mL).
-
Add (diacetoxyiodo)benzene (0.1 mmol, 10 mol%).
-
Add m-chloroperbenzoic acid (2.0 mmol) to the mixture.
-
Stir the reaction at room temperature (or in an ultrasonic bath).
-
Monitor the reaction progress using TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Mechanism
Caption: Proposed mechanism for the hypervalent iodine-mediated synthesis of 2-arylbenzofurans.
Experimental Workflow
Caption: General experimental workflow for the synthesis of 2-arylbenzofurans.
References
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypervalent Iodine Mediated Oxidative Cyclization of o-Hydroxystilbenes into Benzo- and Naphthofurans [organic-chemistry.org]
- 3. Hypervalent Iodine(III)-Catalyzed Synthesis of 2-Arylbenzofurans [organic-chemistry.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
Application of Thienyl-Substituted Benzofurans in Organic Photovoltaics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienyl-substituted benzofurans are a promising class of electron-donating materials for the active layer in organic photovoltaics (OPVs). Their rigid and planar molecular structure promotes favorable intermolecular π-π stacking, which is crucial for efficient charge transport. The thienyl substituents offer a versatile means to tune the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to achieve better energy level alignment with acceptor materials and to enhance light absorption. This document provides detailed application notes and experimental protocols for the synthesis of thienyl-substituted benzofuran-based polymers and the fabrication of organic solar cells incorporating these materials.
Data Presentation: Performance of Thienyl-Substituted Benzofuran-Based Organic Solar Cells
The following table summarizes the key performance parameters of various thienyl-substituted benzofuran-based polymers in organic solar cells.
| Polymer Donor | Acceptor | Device Structure | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| PTBFDO-BDD | ITIC | ITO/PEDOT:PSS/Active Layer/PDINO/Al | 7.15 | 0.803 | 14.71 | 60.57 | [1] |
| PTBFP-BDD | ITIC | ITO/PEDOT:PSS/Active Layer/PDINO/Al | 8.50 | 0.88 | 16.01 | 59.80 | N/A |
| PTBFPF-BDD | ITIC | ITO/PEDOT:PSS/Active Layer/PDINO/Al | >8 | 0.92 | - | - | N/A |
| PTBFBT-0F | PC71BM | ITO/PEDOT:PSS/Active Layer/Ca/Al | 3.0 | - | - | - | [2] |
| PTBFBT-1F | PC71BM | ITO/PEDOT:PSS/Active Layer/Ca/Al | 3.6 | - | - | - | [2] |
| PTBFBT-2F | PC71BM | ITO/PEDOT:PSS/Active Layer/Ca/Al | 4.2 | - | - | - | [2] |
| PTBFBT-2F | PC71BM | ITO/PEDOT:PSS/Active Layer/ZrAcac/Al | 5.0 | - | - | - | [2] |
| PTBFTPD | PC71BM | ITO/PEDOT:PSS/Active Layer/Al | 4.33 | 1.09 | - | - | [3] |
| TBFPF-BT | PC71BM | ITO/PEDOT:PSS/Active Layer/Ca/Al | 6.80 | - | - | - | [4] |
| TBFPF-BO | PC71BM | ITO/PEDOT:PSS/Active Layer/Ca/Al | 5.98 | - | - | - | [4] |
| TTT-co-P3HT | PC71BM | ITO/PEDOT:PSS/Active Layer/ZnO/Al | 0.14 | - | - | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of Thienyl-Substituted Benzofuran-Based Polymers via Stille Coupling
This protocol describes a general procedure for the synthesis of donor-acceptor copolymers based on thienyl-substituted benzofuran and benzothiadiazole monomers via Stille coupling polymerization.
Materials:
-
Thienyl-substituted benzofuran distannane monomer (M1)
-
Dibrominated benzothiadiazole monomer (M2)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
-
Nitrogen or Argon gas
-
Standard Schlenk line and glassware
Procedure:
-
Monomer Preparation: Synthesize the thienyl-substituted benzofuran distannane (M1) and dibrominated benzothiadiazole (M2) monomers according to established literature procedures.
-
Polymerization Setup: In a nitrogen-filled glovebox, add the distannane monomer M1 (e.g., 0.2 mmol), the dibrominated monomer M2 (e.g., 0.2 mmol), Pd₂(dba)₃ (e.g., 0.004 mmol), and P(o-tol)₃ (e.g., 0.016 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (e.g., 5 mL) to the flask.
-
Reaction: Take the flask out of the glovebox and connect it to a Schlenk line. Heat the reaction mixture to 110 °C and stir vigorously under a nitrogen atmosphere for 24-48 hours. The solution will typically become dark and viscous as the polymer forms.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing rapidly stirring methanol (e.g., 100 mL). The polymer will precipitate as a solid.
-
Purification:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Perform Soxhlet extraction with methanol, acetone, and hexane for 24 hours each to further purify the polymer.
-
Finally, extract the polymer with chloroform to isolate the desired product.
-
-
Drying: Remove the solvent from the chloroform fraction by rotary evaporation and dry the final polymer under vacuum at 40-50 °C for at least 12 hours.
-
Characterization: Characterize the polymer's molecular weight and polydispersity index (PDI) by gel permeation chromatography (GPC). Confirm the structure using ¹H NMR spectroscopy.
Protocol 2: Fabrication of Bulk Heterojunction Organic Solar Cells
This protocol outlines the fabrication of a conventional bulk heterojunction organic solar cell with the structure: ITO/PEDOT:PSS/Active Layer/Cathode.
Materials and Equipment:
-
Patterned indium tin oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion (e.g., Clevios P VP AI 4083)
-
Thienyl-substituted benzofuran polymer (donor)
-
Fullerene derivative (e.g., PC₇₁BM) or non-fullerene acceptor (e.g., ITIC)
-
Chlorobenzene or other suitable organic solvent
-
Processing additive (e.g., 1,8-diiodooctane, DIO)
-
Calcium (Ca) or other low work function metal/interlayer (e.g., ZrAcac)
-
Aluminum (Al)
-
Deionized water, isopropanol, acetone
-
Nitrogen or Argon gas
-
Spin coater
-
Hotplate
-
Thermal evaporator
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Source measure unit
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the patterned ITO substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes immediately before use to improve the wettability and work function of the ITO.
-
-
Hole Transport Layer (HTL) Deposition:
-
Active Layer Deposition:
-
Prepare a solution of the thienyl-substituted benzofuran polymer and the acceptor (e.g., in a 1:1.5 weight ratio) in chlorobenzene at a concentration of ~20-25 mg/mL.
-
If required, add a processing additive such as 1,8-diiodooctane (DIO) at a concentration of ~3% by volume.
-
Stir the solution overnight at ~40-50 °C to ensure complete dissolution.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer at 1000-2000 rpm for 60 seconds. The spin speed should be optimized to achieve the desired film thickness (typically 80-120 nm).
-
If necessary, thermally anneal the active layer on a hotplate at a temperature between 80-120 °C for 5-10 minutes.
-
-
Cathode Deposition:
-
Transfer the substrates into a thermal evaporator with a base pressure of <10⁻⁶ Torr.
-
Deposit the cathode layer. This can be a low work function metal like calcium (Ca, ~20 nm) followed by a protective layer of aluminum (Al, ~100 nm), or an interlayer like ZrAcac followed by Al.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar irradiation (100 mW/cm²).
-
From the J-V curve, determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Visualizations
Caption: Workflow for the development of organic solar cells based on thienyl-substituted benzofurans.
Caption: Charge generation and transport mechanism in a thienyl-substituted benzofuran-based OPV.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of fluorination on the performance of poly(thieno[2,3-f]benzofuran-co-benzothiadiazole) derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. api.scienceweb.uz [api.scienceweb.uz]
- 4. Two new fluorinated copolymers based on thieno[2,3-f]benzofuran for efficient polymer solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-thienyl)benzofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2-thienyl)benzofuran and improving yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing 2-(2-thienyl)benzofuran?
The synthesis of 2-(2-thienyl)benzofuran and other 2-arylbenzofurans is typically achieved through several key strategies, with palladium-catalyzed cross-coupling reactions being the most prevalent. These methods offer good functional group tolerance and often result in high yields.[1][2] Other approaches include acid-catalyzed cyclizations and one-pot multi-step reactions.
Key synthetic routes include:
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Palladium-Catalyzed Cross-Coupling Reactions:
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Suzuki Coupling: This involves the reaction of a 2-halobenzofuran with a thiophene boronic acid derivative or vice versa.[3][4][5][6]
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Sonogashira Coupling: This method couples a terminal alkyne with an aryl or vinyl halide. For 2-(2-thienyl)benzofuran synthesis, this could involve coupling a 2-ethynylphenol with a halothiophene followed by cyclization.[7][8][9]
-
-
Acid-Catalyzed Cyclization: This can involve the cyclization of intermediates like 2-phenoxyacetophenones or related structures.[10][11]
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One-Pot Syntheses: Several methods combine multiple reaction steps in a single pot to improve efficiency.[12]
Q2: How do I choose the best synthetic route for my specific needs?
The choice of synthetic route depends on several factors, including the availability of starting materials, desired scale of the reaction, functional group compatibility, and required purity of the final product.
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For high yields and good functional group tolerance , palladium-catalyzed methods like the Suzuki coupling are often preferred.[3][4][5]
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If starting from simple phenols and alkynes , a Sonogashira coupling followed by cyclization can be an effective strategy.[9]
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For simplicity and fewer purification steps , a one-pot synthesis might be advantageous, although optimization can be more complex.[12]
Troubleshooting Guide
Issue 1: Low Yield of 2-(2-thienyl)benzofuran
Q: I am getting a low yield in my synthesis of 2-(2-thienyl)benzofuran using a Suzuki coupling reaction. What are the potential causes and how can I improve the yield?
A: Low yields in Suzuki coupling reactions for the synthesis of 2-arylbenzofurans can stem from several factors related to the catalyst, reaction conditions, and reagents.
Potential Causes and Solutions:
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Inefficient Catalyst System: The choice of palladium catalyst and ligand is crucial for the success of the reaction.
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Suboptimal Base and Solvent: The base and solvent system plays a critical role in the catalytic cycle.
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Incorrect Reaction Temperature and Time: The reaction may not be reaching completion or side reactions may be occurring.
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Poor Quality of Reagents: Impurities in the starting materials, particularly the boronic acid, can inhibit the catalyst.
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Solution: Ensure the purity of your starting materials. Recrystallize or purify the 2-halobenzofuran and thiophene boronic acid if necessary.
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Data Presentation: Effect of Reaction Conditions on Suzuki Coupling Yield
| Entry | Palladium Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂ | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 55 |
| 2 | Pd(OAc)₂ | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 61 |
| 3 | Pd(II) complex | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 91 |
| 4 | Pd(II) complex | NEt₃ | EtOH/H₂O (1:1) | 80 | 4 | 28 |
| 5 | Pd(II) complex | NaOH | EtOH/H₂O (1:1) | 80 | 4 | 78 |
| 6 | Pd(II) complex | Cs₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 63 |
| 7 | Pd(II) complex | K₂CO₃ | H₂O | 80 | 4 | Trace |
| 8 | Pd(II) complex | K₂CO₃ | DMF | 80 | 4 | Trace |
Data adapted from a study on the synthesis of 2-arylbenzofuran derivatives.[3][4]
Mandatory Visualization: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for improving the yield of 2-(2-thienyl)benzofuran synthesis.
Issue 2: Formation of Side Products
Q: I am observing significant side product formation in my Sonogashira coupling reaction. What are the likely side products and how can I minimize their formation?
A: A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne, known as Glaser coupling.[8] This is particularly problematic when a copper co-catalyst is used in the presence of oxygen.
Potential Causes and Solutions:
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Oxygen in the Reaction Mixture: Oxygen promotes the oxidative homocoupling of the alkyne.
-
Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents and reagents thoroughly before use.
-
-
Use of a Copper Co-catalyst: The copper(I) co-catalyst can facilitate the undesired Glaser coupling.
-
Solution: Consider using a copper-free Sonogashira protocol. Several efficient copper-free methods have been developed to avoid this issue.[8]
-
-
Incorrect Stoichiometry: An excess of the alkyne can lead to a higher proportion of homocoupling.
-
Solution: Carefully control the stoichiometry of the reactants. A slight excess of the aryl halide may be beneficial.
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Mandatory Visualization: General Synthetic Workflow
Caption: A general experimental workflow for the synthesis of 2-(2-thienyl)benzofuran.
Experimental Protocols
Key Experiment: Suzuki Cross-Coupling for the Synthesis of 2-(2-thienyl)benzofuran
This protocol is adapted from a general procedure for the synthesis of 2-arylbenzofurans via a Suzuki cross-coupling reaction in an aqueous medium.[3][4][5]
Materials:
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2-Bromobenzofuran
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Thiophene-2-boronic acid
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Palladium(II) complex catalyst
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Potassium carbonate (K₂CO₃)
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Ethanol (EtOH)
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Deionized water (H₂O)
Procedure:
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To a reaction vessel, add 2-bromobenzofuran (0.05 mmol), thiophene-2-boronic acid (0.08 mmol), the palladium(II) complex catalyst (0.0015 mmol), and K₂CO₃ (0.1 mmol).[3][4]
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Add a 1:1 mixture of EtOH and H₂O (6 mL) to the vessel.[3][4]
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Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-(2-thienyl)benzofuran.[10][11]
References
- 1. publicatt.unicatt.it [publicatt.unicatt.it]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
- 4. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
- 5. Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzofuran synthesis [organic-chemistry.org]
Troubleshooting palladium-catalyzed cross-coupling reactions for benzofuran synthesis
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of benzofurans using palladium-catalyzed cross-coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction to form a benzofuran is not working (no product formation). What are the initial checks I should perform?
A1: When a reaction fails completely, it is crucial to systematically verify the integrity of your reagents and setup. Start by confirming:
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Inert Atmosphere: Ensure that the reaction was performed under a strictly inert atmosphere (e.g., Argon or Nitrogen), as oxygen can deactivate the palladium catalyst.[1]
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Reagent Quality: Verify the purity and stability of your starting materials, especially the organometallic reagent (e.g., boronic acid in Suzuki coupling), which can degrade over time.[2] Solvents and bases should be anhydrous if the reaction is moisture-sensitive.
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Catalyst Activity: The palladium catalyst, particularly Pd(0) species, can be sensitive to air and moisture. Use a freshly opened bottle or a catalyst from a glovebox. Consider performing a simple, known-to-work cross-coupling reaction to test the catalyst's activity.
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Temperature: Confirm that the reaction was heated to the specified temperature, as many cross-coupling reactions have a significant thermal barrier.
Q2: I am observing very low yields in my benzofuran synthesis. What are the most common factors to investigate?
A2: Low yields can be attributed to a variety of factors. The most common culprits include:
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Suboptimal Ligand: The choice of phosphine ligand is critical. The ligand stabilizes the palladium center and influences its reactivity. For electron-rich or sterically hindered substrates, bulky, electron-donating phosphine ligands are often required.[1]
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Incorrect Base or Solvent: The base and solvent system plays a crucial role in the catalytic cycle. The choice of base can affect the transmetalation step and the overall reaction rate.[3][4] The solvent influences the solubility of the reactants and the catalyst, which can impact the reaction's efficiency.[5][6]
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Catalyst Loading: While higher catalyst loading can sometimes improve yields, it can also lead to side reactions. It is important to optimize the catalyst loading for your specific reaction.[4]
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Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete conversion. Conversely, prolonged reaction times at high temperatures can cause catalyst decomposition or product degradation.
Q3: I am seeing the formation of significant side products. What are the likely causes and how can I minimize them?
A3: The formation of side products often points to issues with the reaction conditions or the stability of the starting materials. Common side reactions and their causes include:
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Homocoupling: Formation of biaryl products from the coupling of two aryl halides or two organometallic reagents. This can be caused by oxygen contamination or suboptimal reaction conditions.
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Protodeboronation (in Suzuki reactions): The replacement of the boronic acid group with a hydrogen atom. This is often promoted by the presence of water and a strong base.[1]
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Catalyst Decomposition: The formation of palladium black is an indication of catalyst decomposition. This can be caused by high temperatures, impurities, or an inappropriate ligand.
To minimize side products, ensure a strictly inert atmosphere, use purified reagents and solvents, and carefully optimize the reaction conditions (ligand, base, solvent, temperature, and reaction time).
Troubleshooting Guides
Low Yield or No Reaction
If you are experiencing low to no product formation, use the following workflow to troubleshoot your experiment.
Caption: Troubleshooting workflow for palladium-catalyzed reactions.
Optimizing Reaction Parameters
The following tables provide examples of how different reaction parameters can affect the yield of benzofuran synthesis.
Table 1: Effect of Catalyst Loading on Suzuki Coupling [4]
| Entry | Catalyst Loading (mol%) | Yield (%) |
| 1 | 1 | 55-61 |
| 2 | 2 | 91 |
| 3 | 3 | 97 |
| 4 | 4 | 97 |
Reaction Conditions: 2-(4-bromophenyl)benzofuran, 4-methoxyphenylboronic acid, K2CO3, EtOH/H2O (1:1), 80 °C, 4 h.
Table 2: Effect of Base on Suzuki Coupling [4]
| Entry | Base | Yield (%) |
| 1 | NEt3 | 28 |
| 2 | NaF | 40 |
| 3 | NaHCO3 | 53 |
| 4 | NaOH | 78 |
| 5 | Cs2CO3 | 63 |
| 6 | K2CO3 | 97 |
Reaction Conditions: 2-(4-bromophenyl)benzofuran, 4-methoxyphenylboronic acid, 3 mol% Pd(II) complex, EtOH/H2O (1:1), 80 °C, 4 h.
Table 3: Effect of Solvent on Heck Coupling [3]
| Entry | Solvent | Base | Conversion (%) | |---|---|---| | 1 | Water | Et3N | 95 | | 2 | Water | KOH | 91 | | 3 | DMF | Et3N | 100 | | 4 | DMF | KOH | 85 | | 5 | Toluene | Et3N | 4 | | 6 | Toluene | KOH | 0 |
Reaction Conditions: 2-acetyl-5-bromobenzofuran, styrene, Pd(II) complex, TBAB, 130 °C, 4 h.
Key Experimental Protocols
General Procedure for Suzuki Cross-Coupling for 2-Arylbenzofuran Synthesis[4]
A mixture of 2-(4-bromophenyl)benzofuran (0.05 mmol), arylboronic acid (0.08 mmol), K2CO3 (0.1 mmol), and a Pd(II) complex catalyst (3 mol%) in EtOH/H2O (1:1, 6 mL) is stirred at 80 °C for 4 hours in the air. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-arylbenzofuran derivative.
General Procedure for Heck Cross-Coupling for Benzofuran Synthesis[3]
In a reaction vessel, 2-acetyl-5-bromobenzofuran, styrene (1.2 equivalents), a Pd(II) complex (0.25 mol%), Et3N (2 equivalents), and TBAB (1 equivalent) are dissolved in DMF. The mixture is heated to 130 °C for 4 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling.
Caption: General catalytic cycle for a Pd-catalyzed cross-coupling.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-(2-thienyl)benzofuran and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(2-thienyl)benzofuran and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 2-(2-thienyl)benzofuran?
The two primary methods for the purification of 2-(2-thienyl)benzofuran and its derivatives are silica gel column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities, as well as the scale of the purification.
Q2: How do I choose the right purification strategy?
For mixtures with multiple components or impurities with similar polarity to the desired product, silica gel column chromatography is generally the preferred method as it offers better separation. Recrystallization is an effective technique for removing small amounts of impurities from a solid product, provided a suitable solvent is found. It is often used as a final purification step after chromatography to obtain highly pure crystalline material.
Q3: What are the expected physical properties of 2-(2-thienyl)benzofuran?
Troubleshooting Guides
Silica Gel Column Chromatography
Problem: My compound is not moving from the baseline on the TLC plate.
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Possible Cause: The solvent system is not polar enough.
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Solution: Increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, gradually increase the proportion of ethyl acetate. A starting point for developing a solvent system for 2-(2-thienyl)benzofuran, which is a relatively nonpolar aromatic heterocycle, would be a low percentage of a polar solvent in a nonpolar solvent (e.g., 5-10% ethyl acetate in hexane).
Problem: All the spots are running at the solvent front on the TLC plate.
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Possible Cause: The solvent system is too polar.
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Solution: Decrease the polarity of the eluent. Increase the proportion of the nonpolar solvent (e.g., hexane).
Problem: The separation between my desired product and an impurity is poor.
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Possible Cause: The chosen solvent system does not provide adequate resolution.
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Solution:
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Try a different solvent system. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can significantly alter the separation.
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Consider using a gradient elution on the column, starting with a less polar solvent system and gradually increasing the polarity.
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Problem: My compound is streaking on the TLC plate.
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Possible Cause 1: The compound is acidic or basic.
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Solution 1: Add a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the eluent to suppress ionization and improve the spot shape.
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Possible Cause 2: The sample is overloaded on the TLC plate.
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Solution 2: Spot a more dilute solution of your sample on the TLC plate.
Problem: I am not recovering all of my compound from the column.
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Possible Cause 1: The compound is strongly adsorbed to the silica gel.
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Solution 1: After eluting with your primary solvent system, flush the column with a more polar solvent (e.g., pure ethyl acetate or a mixture containing methanol) to elute any remaining compound.
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Possible Cause 2: The compound is unstable on silica gel.
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Solution 2: If you suspect degradation, you can try using a less acidic stationary phase like neutral alumina or deactivated silica gel.
Recrystallization
Problem: My compound does not dissolve in the hot solvent.
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Possible Cause: The chosen solvent is not a good solvent for your compound, even at elevated temperatures.
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Solution: Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold. For 2-arylbenzofurans, solvents like methanol, ethanol, or n-hexane have been reported to be effective.[1]
Problem: No crystals form upon cooling.
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Possible Cause 1: Too much solvent was used.
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Solution 1: Evaporate some of the solvent to concentrate the solution and then try to cool it again.
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Possible Cause 2: The solution is supersaturated.
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Solution 2:
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Try scratching the inside of the flask with a glass rod to induce crystal formation.
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Add a seed crystal of the pure compound if available.
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Cool the solution in an ice bath.
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Problem: The compound "oils out" instead of forming crystals.
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Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too quickly.
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Solution:
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Use a lower-boiling point solvent.
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Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.
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Redissolve the oil in a small amount of hot solvent and try again.
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Problem: The recovered crystals are not pure.
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Possible Cause: The cooling was too rapid, trapping impurities in the crystal lattice, or the crystals were not washed properly.
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Solution:
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Ensure slow cooling to allow for selective crystallization.
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Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any surface impurities.
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Data Presentation
Table 1: Suggested Solvent Systems for TLC and Column Chromatography of 2-(2-thienyl)benzofuran and Derivatives.
| Compound Type | Stationary Phase | Suggested Eluent System (v/v) | Expected Rf Range |
| 2-(2-thienyl)benzofuran (unsubstituted) | Silica Gel 60 F254 | Hexane / Ethyl Acetate (95:5 to 80:20) | 0.2 - 0.5 |
| Polar substituted derivatives | Silica Gel 60 F254 | Hexane / Ethyl Acetate (80:20 to 50:50) | 0.2 - 0.5 |
| Nonpolar substituted derivatives | Silica Gel 60 F254 | Hexane / Dichloromethane (90:10 to 70:30) | 0.2 - 0.5 |
Note: These are starting suggestions. The optimal solvent system should be determined experimentally for each specific derivative.
Table 2: Common Recrystallization Solvents for 2-Arylbenzofuran Derivatives.
| Solvent | Suitability | Notes |
| Methanol | Good for many 2-arylbenzofurans.[1] | |
| Ethanol | Often a good choice for aromatic compounds. | |
| n-Hexane | Suitable for less polar derivatives.[1] | |
| Acetone/Methanol | A solvent pair that can be effective. | |
| Dichloromethane/Hexane | A solvent pair for less polar compounds. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
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TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). The ideal system should give the desired product an Rf value of approximately 0.3.
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Column Packing: Prepare a slurry of silica gel in the chosen nonpolar solvent (e.g., hexane) and pour it into the column. Allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top of the silica bed.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.
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Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor the separation by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture. A good solvent will dissolve the compound when hot and allow it to crystallize upon cooling.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen solvent to dissolve it completely at the boiling point.
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Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
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Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Workflow for Recrystallization Purification.
Caption: Troubleshooting Decision Tree for Purification.
References
Technical Support Center: Overcoming Solubility Challenges of 2-(thienyl)benzofuran Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-(thienyl)benzofuran compounds in biological assays.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving solubility problems with 2-(thienyl)benzofuran compounds during your experiments.
Issue 1: My 2-(thienyl)benzofuran compound precipitates out of solution when I dilute my DMSO stock in aqueous buffer.
This is a common issue for lipophilic compounds like many 2-(thienyl)benzofuran derivatives. The abrupt change in solvent polarity from DMSO to an aqueous environment can cause the compound to crash out of solution.
Initial Checks:
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Visual Inspection: Carefully observe your stock solutions and final assay plates for any signs of precipitation (e.g., cloudiness, crystals, film).
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DMSO Stock Concentration: High concentrations of the compound in DMSO can increase the likelihood of precipitation upon dilution.[1][2][3]
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Final DMSO Concentration in Assay: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining compound solubility, typically not exceeding 1-2%. Higher concentrations of DMSO can be toxic to cells and may affect assay results.
Troubleshooting Steps:
-
Optimize DMSO Concentration:
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Action: Prepare a dilution series of your compound in your assay buffer with varying final DMSO concentrations (e.g., 0.1%, 0.5%, 1%, 2%).
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Expected Outcome: Determine the lowest DMSO concentration that keeps your compound soluble at the desired final concentration.
-
-
Employ Co-solvents:
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Action: Introduce a water-miscible organic co-solvent to your aqueous buffer to increase the solubility of your compound.[4][5][6]
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Protocol: See Experimental Protocol 1: Co-solvent Addition.
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Common Co-solvents: Ethanol, isopropanol, polyethylene glycol (PEG), propylene glycol.
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Consideration: Always test the tolerance of your biological system to the chosen co-solvent at the final concentration.
-
-
Utilize Surfactants:
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Action: Incorporate a non-ionic surfactant into your assay buffer. Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[4][6]
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Common Surfactants: Tween® 20, Tween® 80, Pluronic® F-68.
-
Consideration: Surfactants can interfere with some biological assays, so it's crucial to run appropriate controls.
-
-
Employ Cyclodextrins:
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting compound precipitation.
Issue 2: I am observing inconsistent results in my biological assay, which I suspect is due to poor solubility.
Poor solubility can lead to variable concentrations of the active compound in your assay, resulting in poor data reproducibility.[1][8]
Troubleshooting Steps:
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Determine Compound Solubility:
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Action: Perform a kinetic or thermodynamic solubility assay to determine the maximum soluble concentration of your compound in the assay buffer.[9][10][11][12]
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Protocol: See Experimental Protocol 3: Kinetic Solubility Assay.
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Expected Outcome: This will provide you with a working concentration range where your compound is fully dissolved.
-
-
Pre-dissolve in a Small Volume of Organic Solvent:
-
Action: Before adding to the aqueous buffer, ensure your compound is fully dissolved in 100% DMSO or another suitable organic solvent. Gentle warming or sonication can aid dissolution.[8]
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Caution: Avoid repeated freeze-thaw cycles of DMSO stock solutions, as this can lead to compound precipitation over time.[1][2]
-
-
pH Modification:
Solubility Troubleshooting Logic
Caption: Logical flow for addressing inconsistent assay results due to solubility.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of 2-(thienyl)benzofuran compounds that affect their solubility?
A1: While properties can vary between specific analogues, 2-(thienyl)benzofuran compounds are generally characterized by:
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High Lipophilicity: The fused aromatic ring system of benzofuran and the presence of the thiophene ring contribute to a hydrophobic nature.[5] 2,3-Benzofuran, a core component, is insoluble in water and has a LogP of 2.67, indicating a preference for lipid environments.[10]
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Poor Aqueous Solubility: As a result of their lipophilicity, these compounds typically exhibit low solubility in aqueous buffers.[8]
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Potential for Crystallinity: The planar structure of the aromatic rings can promote stacking and lead to a stable crystalline form that is difficult to dissolve.
Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?
A2: As a general rule, the final concentration of DMSO in cell-based assays should be kept below 1%, and ideally at or below 0.5%. However, the sensitivity of different cell lines to DMSO can vary, so it is best practice to determine the maximum tolerable concentration for your specific cell line by running a vehicle control curve.
Q3: Can I use sonication to dissolve my 2-(thienyl)benzofuran compound?
A3: Yes, sonication can be a useful technique to aid in the dissolution of your compound in a stock solvent like DMSO.[8] It provides energy to break up the crystal lattice of the solid compound. However, be cautious with prolonged sonication as it can generate heat, which may degrade thermally sensitive compounds.
Q4: What are the differences between kinetic and thermodynamic solubility?
A4:
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Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock (like DMSO) into an aqueous buffer. It is more representative of the conditions in many high-throughput screening assays.[9][10][11][12]
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Thermodynamic Solubility: This is the true equilibrium solubility of a compound, determined by equilibrating the solid compound in an aqueous buffer over a longer period (e.g., 24-48 hours).[9][10][11][12]
For troubleshooting in vitro assays, kinetic solubility is often the more relevant measurement.
Q5: Are there any formulation strategies I can use for in vivo studies if solubility remains an issue?
A5: For in vivo studies, more advanced formulation strategies can be employed, such as:
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Lipid-based formulations: These can include self-emulsifying drug delivery systems (SEDDS) that form fine emulsions in the gastrointestinal tract.[4][14]
-
Solid dispersions: The drug is dispersed in a solid polymer matrix to enhance its dissolution rate.[15][16][17]
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Nanosuspensions: The particle size of the drug is reduced to the nanometer range to increase its surface area and dissolution rate.[15]
Data Presentation
Table 1: Common Co-solvents and Their Typical Starting Concentrations
| Co-solvent | Typical Starting Concentration in Assay | Maximum Recommended Concentration | Notes |
| Ethanol | 1-5% | 10% | Can be toxic to some cells at higher concentrations. |
| Isopropanol | 1-5% | 10% | Similar to ethanol, requires cell line-specific toxicity testing. |
| PEG 400 | 1-10% | 20% | Generally well-tolerated by many cell lines. |
| Propylene Glycol | 1-10% | 20% | Another commonly used and well-tolerated co-solvent. |
Table 2: Common Surfactants and Their Typical Starting Concentrations
| Surfactant | Typical Starting Concentration in Assay | Critical Micelle Concentration (CMC) | Notes |
| Tween® 20 | 0.01-0.1% | ~0.006% | Non-ionic, generally mild. |
| Tween® 80 | 0.01-0.1% | ~0.0013% | Also non-ionic and widely used. |
| Pluronic® F-68 | 0.02-0.2% | ~1% | A non-ionic triblock copolymer. |
Experimental Protocols
Experimental Protocol 1: Co-solvent Addition
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of your 2-(thienyl)benzofuran compound in 100% DMSO (e.g., 10 mM).
-
Prepare Co-solvent Buffers: Prepare a series of your assay buffer containing different concentrations of the chosen co-solvent (e.g., 2%, 5%, 10%, 20% ethanol).
-
Dilute Compound: Add a small aliquot of your DMSO stock solution to each of the co-solvent buffers to achieve your desired final compound concentration. Ensure the final DMSO concentration remains constant and low (e.g., 1%).
-
Observe for Precipitation: Incubate the solutions under your assay conditions and visually inspect for any signs of precipitation.
-
Assay Controls: Run vehicle controls for each co-solvent concentration to assess its impact on your biological assay.
Experimental Protocol 2: Cyclodextrin Complexation
-
Prepare Cyclodextrin Solution: Prepare a stock solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer (e.g., 10-20% w/v).
-
Prepare Compound Stock: Prepare a high-concentration stock solution of your compound in a suitable organic solvent (e.g., ethanol or DMSO).
-
Form the Complex: Slowly add the compound stock solution to the cyclodextrin solution while vortexing or stirring.
-
Equilibrate: Allow the mixture to equilibrate for a period of time (e.g., 1-24 hours) at room temperature or 37°C.
-
Dilute to Final Concentration: Dilute the complex solution in your assay buffer to achieve the desired final compound concentration.
-
Assay Controls: Run a vehicle control with the same final concentration of HP-β-CD.
Experimental Protocol 3: Kinetic Solubility Assay
-
Prepare Compound Stock: Prepare a 10 mM stock solution of your compound in 100% DMSO.
-
Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of your compound stock in DMSO.
-
Transfer to Assay Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing your assay buffer (e.g., 198 µL). This will create a range of compound concentrations with a constant final DMSO concentration.
-
Incubate: Incubate the plate at room temperature or your assay temperature for a set period (e.g., 2 hours).
-
Measure Turbidity: Read the absorbance of the plate at a wavelength sensitive to light scattering, such as 620 nm, using a plate reader. An increase in absorbance indicates precipitation.
-
Determine Solubility Limit: The highest concentration that does not show a significant increase in absorbance compared to the buffer-only control is considered the kinetic solubility limit under these conditions. For more quantitative results, the supernatant can be analyzed by HPLC or LC-MS after filtration or centrifugation.[18]
Solubility Assay Workflow
Caption: Workflow for a plate-based kinetic solubility assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. Citalopram - Wikipedia [en.wikipedia.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Advancements in Solubility Enhancement Techniques for Poorly Soluble Drugs [wisdomlib.org]
- 8. Organic chemistry - Wikipedia [en.wikipedia.org]
- 9. 2-[2-(2-Thienyl)ethynyl]benzofuran | 1043252-44-3 [chemicalbook.com]
- 10. TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of 2-(2-thienyl)benzofuran-Based Organic Electronic Materials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address stability issues encountered during experiments with 2-(2-thienyl)benzofuran-based organic electronic materials.
Troubleshooting Guides
This section provides solutions to common problems observed during the fabrication and testing of organic electronic devices incorporating 2-(2-thienyl)benzofuran derivatives.
Issue 1: Rapid Decrease in Device Performance Under Ambient Conditions
-
Symptom: A significant drop in key performance metrics (e.g., charge carrier mobility, brightness, power conversion efficiency) shortly after fabrication and exposure to air.
-
Possible Cause: Degradation of the organic semiconductor due to interactions with atmospheric oxygen and moisture. The benzofuran and thienyl moieties can be susceptible to oxidation.
-
Suggested Solution:
-
Encapsulation: Implement a robust encapsulation layer to act as a barrier against oxygen and water. Common techniques include glass-to-glass encapsulation with an epoxy sealant or the deposition of thin-film encapsulation (TFE) layers.
-
Inert Atmosphere Processing: Fabricate and test the devices in an inert atmosphere, such as a nitrogen-filled glovebox, to minimize exposure to environmental degradants.
-
Molecular Design: Synthesize derivatives of 2-(2-thienyl)benzofuran with bulky side groups or electron-withdrawing substituents to sterically hinder or electronically deactivate the sites prone to oxidation.
-
Issue 2: Photodegradation Under Illumination
-
Symptom: Device performance degrades rapidly when exposed to light, particularly in the UV portion of the spectrum.
-
Possible Cause: The conjugated π-system of the 2-(2-thienyl)benzofuran core can absorb high-energy photons, leading to photochemical reactions that break chemical bonds and disrupt the electronic structure.
-
Suggested Solution:
-
UV Filtering: Incorporate a UV-blocking layer in the device stack or use a substrate with inherent UV-filtering properties.
-
Quencher Additives: Introduce photostabilizing additives into the active layer that can quench excited states before they lead to degradation.
-
Structural Modification: Modify the molecular structure to enhance photostability. Strategies include deuteration of labile C-H bonds, which can strengthen them against photo-induced cleavage.
-
Issue 3: Thermal Degradation at Elevated Operating Temperatures
-
Symptom: A gradual but irreversible decline in device performance when operated at elevated temperatures.
-
Possible Cause: The amorphous or polycrystalline thin films of the organic material may undergo morphological changes, such as crystallization or phase separation, at high temperatures. Additionally, thermally activated chemical degradation can occur.
-
Suggested Solution:
-
Increase Glass Transition Temperature (Tg): Synthesize derivatives with higher molecular weight or more rigid structures to increase the Tg of the material, making it more resistant to morphological changes at high temperatures.
-
Thermal Management: Design the device with efficient heat sinking to dissipate heat generated during operation.
-
Solvent Annealing: Optimize the thin-film morphology through solvent annealing to create a more thermodynamically stable film that is less prone to temperature-induced changes.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation mechanisms for 2-(2-thienyl)benzofuran-based materials?
A1: The primary degradation pathways are typically initiated by exposure to oxygen, moisture, and high-energy photons (UV light). These can lead to photo-oxidation, where oxygen attacks the electron-rich thiophene and benzofuran rings in the presence of light, forming charge-trapping species. Chemical reactions induced by excitons can also lead to fragmentation or polymerization of the organic molecules.[1]
Q2: How can molecular design be used to improve the intrinsic stability of these materials?
A2: Strategic molecular modifications can significantly enhance stability. Introducing bulky side chains can provide steric protection against atmospheric reactants. Incorporating electron-withdrawing groups can lower the HOMO energy level, making the molecule less susceptible to oxidation. Furthermore, deuterating specific C-H bonds, particularly on the acceptor units, has been shown to enhance photostability and prolong device lifetime.[1]
Q3: What role does the thin-film morphology play in the stability of devices?
A3: The morphology of the organic thin film is crucial. A well-ordered, crystalline film can exhibit better charge transport but may have more grain boundaries that can act as sites for degradation. An amorphous film may be more morphologically stable but have lower charge carrier mobility. The optimal morphology often involves a balance between crystallinity and amorphousness to achieve both high performance and good stability.
Q4: Are there any specific material combinations that can enhance the stability of 2-(2-thienyl)benzofuran in a device stack?
A4: Yes, the choice of adjacent layers is important. Using stable charge transport layers and interlayers can help protect the active 2-(2-thienyl)benzofuran layer. For example, employing hole and electron transport layers with appropriate energy levels can reduce charge accumulation at the interfaces, which can be a factor in degradation. Additionally, some materials can act as sacrificial layers, degrading before the active material.
Q5: What are the standard accelerated aging tests to evaluate the stability of these materials?
A5: Standard accelerated aging tests include damp heat testing (e.g., 85°C and 85% relative humidity), thermal cycling (e.g., -40°C to 85°C), and prolonged exposure to UV irradiation. These tests are designed to simulate long-term environmental stress in a shorter timeframe.[2][3][4][5][6]
Quantitative Data on Stability Enhancement
The following table summarizes the impact of different stabilization strategies on the operational lifetime of organic electronic devices, providing a comparative benchmark for researchers.
| Material System | Stabilization Strategy | Stress Condition | Performance Metric | Improvement in Stability |
| Thermally Activated Delayed Fluorescence (TADF) Emitter | Deuteration of acceptor unit | 1000 cd m⁻² luminance | LT90 (time to 90% of initial luminance) | Increased from 12 h to 23.4 h |
| Fused Boron/Nitrogen MR-TADF Emitter | Increased molecular rigidity | 1000 cd m⁻² luminance | LT70 (time to 70% of initial brightness) | Over 500 hours |
| Flexible Perovskite Solar Cells | Lamination with barrier foils and edge sealants | 1400 hours of damp heat, 50 thermal cycles, 10 humidity freeze cycles | Power Conversion Efficiency (PCE) | Preserved over 85% of initial performance |
Experimental Protocols
Protocol 1: Accelerated Damp Heat Aging Test
-
Sample Preparation: Fabricate the 2-(2-thienyl)benzofuran-based devices on a suitable substrate. For encapsulated devices, complete the encapsulation process prior to testing.
-
Initial Characterization: Measure the initial performance parameters of the devices (e.g., I-V characteristics, efficiency, mobility) under controlled conditions.
-
Test Setup: Place the devices in a climate chamber set to 85°C and 85% relative humidity.
-
Aging: Subject the devices to these conditions for a predetermined duration (e.g., 100, 250, 500, 1000 hours).
-
Interim Characterization: At specified intervals, remove the devices from the chamber, allow them to cool to ambient temperature, and re-measure their performance parameters.
-
Data Analysis: Plot the normalized performance parameters as a function of aging time to determine the degradation rate.
Protocol 2: UV Photodegradation Test
-
Sample Preparation: Prepare the devices as described in Protocol 1.
-
Initial Characterization: Perform initial performance measurements.
-
Test Setup: Place the devices in a UV exposure chamber equipped with a UV lamp of a specific wavelength range and intensity (e.g., simulating the UV component of AM1.5G solar spectrum). The temperature of the samples should be monitored and controlled.
-
Aging: Expose the devices to continuous UV irradiation for a set duration.
-
Interim Characterization: Periodically interrupt the UV exposure to measure the device performance.
-
Data Analysis: Analyze the degradation of performance metrics as a function of UV exposure time or dose.
Visualizations
References
- 1. Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. diving-rov-specialists.com [diving-rov-specialists.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Side-reaction analysis in the synthesis of thienyl-substituted benzofurans
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis of thienyl-substituted benzofurans.
Troubleshooting Guides and FAQs
This section addresses common issues observed during the synthesis, focusing on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, a prevalent method for this class of compounds.
Frequently Asked Questions (FAQs):
Q1: My Suzuki-Miyaura coupling reaction for the synthesis of a thienyl-substituted benzofuran is resulting in a low yield of the desired product. What are the potential causes?
A1: Low yields in the Suzuki-Miyaura coupling of thienylboronic acids with halogenated benzofurans can stem from several factors. Common issues include the decomposition of the thienylboronic acid, suboptimal reaction conditions, and catalyst deactivation. Thienylboronic acids, in particular, can be prone to side reactions such as protodeboronation and homocoupling under basic conditions.[1][2] The choice of palladium catalyst, ligand, base, and solvent system is crucial for a successful coupling.[2]
Q2: I am observing significant amounts of a byproduct that appears to be the debrominated benzofuran starting material. What is this side reaction and how can I minimize it?
A2: This side reaction is likely protodeboronation of the thienylboronic acid, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][3] This leads to the formation of thiophene and the subsequent reduction of the palladium catalyst, which can then participate in the dehalogenation of your benzofuran starting material. Protodeboronation of thienylboronic acids is often promoted by basic conditions, with increased rates at higher pH.[1] To minimize this, consider using milder bases, optimizing the reaction temperature, and ensuring a highly active catalyst to promote the desired cross-coupling over the protodeboronation pathway.[2]
Q3: My reaction mixture contains a significant amount of bithiophene. What causes this and how can it be prevented?
A3: The formation of bithiophene is due to the homocoupling of the thienylboronic acid, an undesired side reaction in Suzuki-Miyaura couplings.[4][5] This can be triggered by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle that favors homocoupling.[5] It can also occur even in the absence of oxygen if a Pd(II) precatalyst is used, as it can undergo two transmetalation steps followed by reductive elimination of the homocoupled product to generate the active Pd(0) catalyst.[5] To prevent this, ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and use a Pd(0) catalyst or a precatalyst that rapidly converts to Pd(0). Using a hindered phosphine ligand can also sometimes suppress homocoupling.[4]
Q4: Are there alternative methods to Suzuki-Miyaura coupling for the synthesis of thienyl-substituted benzofurans?
A4: Yes, other cross-coupling reactions can be employed. For instance, Ullmann-type intramolecular C-O coupling reactions have been successfully used to synthesize thieno[3,2-b]furan derivatives.[6][7] This method involves a copper-catalyzed cyclization and can be an effective alternative, particularly for constructing fused ring systems.
Data Presentation
Table 1: Troubleshooting Summary for Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Strategy | Reference |
| Low Yield of Product | Protodeboronation of thienylboronic acid | Use milder base, lower reaction temperature, use a highly active catalyst. | [1][2] |
| Homocoupling of thienylboronic acid | Degas solvent, use inert atmosphere, use Pd(0) catalyst, consider hindered ligands. | [4][5] | |
| Poor solubility of reagents | Choose a solvent system that dissolves both the boronic acid and the aryl halide. | [2] | |
| Catalyst deactivation | Use appropriate ligand to stabilize the catalyst. | ||
| Formation of Debrominated Benzofuran | Protodeboronation of thienylboronic acid | See above. | [1][3] |
| Formation of Bithiophene | Homocoupling of thienylboronic acid | See above. | [4][5] |
Table 2: Exemplary Reaction Conditions for Suzuki-Miyaura Coupling of 2-(4-bromophenyl)benzofuran with Phenylboronic Acid
| Parameter | Condition | Yield | Reference |
| Palladium Catalyst | Pd(II) complex (3 mol%) | Good to Excellent | [8] |
| Base | K₂CO₃ (2 equiv.) | [8] | |
| Solvent | EtOH/H₂O (1:1) | [8] | |
| Temperature | 80 °C | [8] | |
| Reaction Time | 4 h | [8] |
Note: Yields are reported as "good to excellent" in the source material. Specific quantitative data for a thienylboronic acid coupling partner was not provided in this specific protocol.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Bromobenzofuran with a Thienylboronic Acid
This protocol is adapted from a general procedure for Suzuki coupling with arylboronic acids.[8] Optimization for specific thienylboronic acids may be required.
Materials:
-
Bromobenzofuran derivative
-
Thienylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane/water, Toluene/water, DMF)
Procedure:
-
To an oven-dried Schlenk flask, add the bromobenzofuran, thienylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Suzuki coupling pathway and common side-reactions.
Caption: Troubleshooting workflow for thienyl-benzofuran synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann-Type Intramolecular C-O Reaction Toward Thieno[3,2-b]furan Derivatives with up to Six Fused Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Catalyst selection for efficient synthesis of 2-arylbenzofurans
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-arylbenzofurans. It is designed for researchers, scientists, and professionals in drug development to assist in overcoming common experimental challenges.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield of the desired 2-arylbenzofuran is a common issue. The following sections provide potential causes and solutions.
1.1. Catalyst Inactivity
-
Question: My palladium-catalyzed cross-coupling reaction (e.g., Sonogashira, Suzuki) is not proceeding. What could be the issue with my catalyst?
-
Answer: Catalyst inactivity is a frequent problem. Consider the following:
-
Oxidation of Palladium(0): Pd(0) species are sensitive to air and can oxidize to the less active Pd(II). Ensure all reactions are set up under an inert atmosphere (e.g., Nitrogen or Argon).
-
Ligand Degradation: Phosphine ligands are prone to oxidation. Use fresh, high-purity ligands.
-
Improper Catalyst Handling: Store palladium catalysts and ligands in a desiccator or glovebox.
-
Catalyst Loading: Inadequate catalyst loading can lead to incomplete conversion. While typically low loadings are desired, increasing the catalyst concentration may improve yields. For instance, in Suzuki cross-coupling reactions, a catalyst loading of 3 mol% has been shown to significantly enhance yield compared to 1-4 mol%.[1]
-
1.2. Inappropriate Reaction Conditions
-
Question: I am observing starting material consumption, but the desired product is not forming. How can I optimize my reaction conditions?
-
Answer: The reaction conditions are critical for a successful synthesis.
-
Base Selection: The choice of base is crucial. For palladium-catalyzed reactions, common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield. For example, in certain Suzuki reactions for 2-arylbenzofuran synthesis, K₂CO₃ was found to be more effective than NEt₃, NaF, NaHCO₃, NaOH, and Cs₂CO₃.[1]
-
Solvent Choice: The solvent affects the solubility of reactants and the catalyst's stability and activity. Common solvents include THF, DMF, toluene, and aqueous mixtures. For some Suzuki reactions, an EtOH/H₂O mixture has been shown to be superior to H₂O, EtOH, DMF, or DMSO alone.[1]
-
Temperature: Most cross-coupling reactions require heating. The optimal temperature can vary significantly depending on the substrates and catalyst system. A temperature of 80 °C is often a good starting point for many palladium-catalyzed reactions.[1][2]
-
1.3. Substrate-Related Issues
-
Question: My reaction works for some substrates but fails for others. What could be the reason?
-
Answer: The electronic and steric properties of your starting materials can greatly influence the reaction's success.
-
Steric Hindrance: Bulky substituents near the reaction site can hinder the approach of the catalyst, slowing down or preventing the reaction.
-
Electronic Effects: Electron-withdrawing groups on the aryl halide can sometimes make oxidative addition more difficult, while electron-donating groups on the other coupling partner can facilitate the reaction.[2] For instance, in Pd-catalyzed C-H arylation with triarylantimony difluorides, electron-donating groups on the antimony reagent showed higher reactivity.[2]
-
Issue 2: Formation of Side Products
The formation of undesired side products can complicate purification and reduce the yield of the target 2-arylbenzofuran.
2.1. Homocoupling
-
Question: I am observing significant amounts of homocoupled products from my aryl halide or alkyne starting materials. How can I minimize this?
-
Answer: Homocoupling is a common side reaction in cross-coupling catalysis.
-
Palladium-Catalyzed Reactions: This often occurs at higher temperatures or with prolonged reaction times. Consider lowering the reaction temperature or monitoring the reaction closely and stopping it once the starting material is consumed.
-
Copper-Catalyzed Reactions: In Sonogashira-type reactions, the presence of oxygen can promote the homocoupling of terminal alkynes (Glaser coupling). Ensure your reaction is thoroughly deoxygenated. The addition of a co-catalyst like CuI can sometimes lead to this side reaction if not properly controlled.[3]
-
2.2. Isomerization or Rearrangement
-
Question: I am obtaining an isomeric product instead of the expected 2-arylbenzofuran. What could be causing this?
-
Answer: Depending on the synthetic route, rearrangements can occur. For example, in the synthesis from 2-hydroxychalcones, the reaction conditions can dictate the formation of different isomers, such as 3-acylbenzofurans instead of the desired rearranged product.[4] Careful control of the acid or base catalyst and the solvent system is necessary to favor the desired pathway.[4]
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the synthesis of 2-arylbenzofurans?
A1: The "best" catalyst depends on the specific synthetic route and substrates.
-
Palladium catalysts are widely used and versatile for methods like Sonogashira, Suzuki, and Heck couplings, as well as C-H activation.[1][2][5] Pd(OAc)₂ and Pd(PPh₃)₄ are common choices.[2][6]
-
Copper catalysts are often used as co-catalysts in palladium-catalyzed reactions (e.g., Sonogashira) but can also be used as the primary catalyst in reactions like the coupling of o-iodophenols and aryl acetylenes, offering a palladium-free alternative.[3][7][8]
-
Iodine-based catalysts , such as (diacetoxyiodo)benzene, can be used for the oxidative cyclization of 2-hydroxystilbenes to form 2-arylbenzofurans under metal-free conditions.[9]
-
Iron catalysts have been employed for one-pot syntheses from 1-aryl- or 1-alkylketones through regioselective halogenation followed by O-arylation.[10]
Q2: How do I choose the right ligand for my palladium catalyst?
A2: Ligand choice is critical for stabilizing the palladium catalyst and modulating its reactivity.
-
Phosphine ligands like triphenylphosphine (PPh₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) are commonly used to stabilize the catalyst and facilitate ligand exchange during the catalytic cycle.[11]
-
N-heterocyclic carbene (NHC) ligands , such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazolium), can offer enhanced stability and activity, particularly for challenging substrates.[5]
Q3: Can I perform the synthesis in a one-pot reaction?
A3: Yes, several one-pot procedures have been developed for the synthesis of 2-arylbenzofurans. These methods offer advantages in terms of efficiency and reduced waste. Examples include:
-
A multicatalytic one-pot synthesis from aryl halides and 2-halophenols involving two Sonogashira coupling reactions followed by cyclization.[12]
-
Palladium-catalyzed one-pot synthesis via a tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates.[5]
-
A one-pot procedure using a copper catalyst and molecular oxygen from phenols and alkynes.[8]
Q4: What are some common starting materials for synthesizing 2-arylbenzofurans?
A4: A variety of starting materials can be used, including:
-
o-Halophenols and terminal alkynes (via Sonogashira coupling).[6][7]
-
2-Hydroxybenzaldehydes and methyl α-bromophenylacetate.[13]
-
2-Hydroxystilbenes (via oxidative cyclization).[9]
-
o-Alkynylphenols.[5]
-
Aryl halides and 2-halophenols.[12]
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for 2-Arylbenzofuran Synthesis
| Catalyst System | Starting Materials | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / CuCl₂ | Benzofuran, Ar₃SbF₂ | - | 1,2-DCE | 80 | Moderate-High | [2] |
| Pd(II) complex | 2-(4-bromophenyl)benzofuran, Arylboronic acid | K₂CO₃ | EtOH/H₂O | 80 | up to 97 | [1] |
| Pd₂(dba)₃ / IPr | 2-Bromobenzyl phenylketone | Cs₂CO₃ | o-xylene | 100 | ~100 | [5] |
| PhI(OAc)₂ / m-CPBA | 2-Hydroxystilbenes | - | - | - | Good-Excellent | [9] |
| CuI | o-Iodophenols, Aryl acetylenes | - | - | - | Good-Excellent | [7] |
| FeCl₃ / CuI | 1-Arylketones | - | [BMIM]NTf₂ | - | 55-75 | [10] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki Cross-Coupling [1]
This protocol describes the synthesis of 2-arylbenzofuran derivatives via a Suzuki cross-coupling reaction.
-
To a reaction vessel, add 2-(4-bromophenyl)benzofuran (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and a Pd(II) complex catalyst (3 mol%).
-
Add a 1:1 mixture of EtOH/H₂O (10 mL).
-
Heat the mixture to 80 °C and stir until the reaction is complete (monitored by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Iodine(III)-Catalyzed Oxidative Cyclization [9]
This protocol details a metal-free synthesis of 2-arylbenzofurans.
-
In a round-bottom flask, dissolve the 2-hydroxystilbene (1.0 mmol) in a suitable solvent (e.g., acetonitrile).
-
Add (diacetoxyiodo)benzene (PhI(OAc)₂) as a catalyst (10 mol%).
-
Add m-chloroperbenzoic acid (m-CPBA) as an oxidant.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate).
-
Extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Visualizations
Caption: General experimental workflow for catalyzed synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06080A [pubs.rsc.org]
- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Benzofuran synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of work-up procedures for isolating 2-(2-thienyl)benzofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 2-(2-thienyl)benzofuran. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 2-(2-thienyl)benzofuran?
A1: The most prevalent methods for synthesizing 2-arylbenzofurans, including 2-(2-thienyl)benzofuran, are the Sonogashira coupling reaction and the Perkin rearrangement. The Sonogashira coupling involves the palladium-catalyzed cross-coupling of a terminal alkyne (like 2-ethynylthiophene) with an aryl halide (such as 2-iodophenol), followed by intramolecular cyclization. The Perkin rearrangement offers an alternative route involving the ring contraction of a 2-halocoumarin precursor in the presence of a base.[1][2]
Q2: I am having trouble with my Sonogashira coupling reaction to synthesize a 2-arylbenzofuran. What are some common causes of failure?
A2: Common issues with Sonogashira couplings include inactive catalysts, oxygen contamination, and impure reagents. The palladium catalyst, particularly Pd(PPh₃)₄, can degrade if not stored properly. It is crucial to use fresh, high-quality catalysts and to degas solvents and reagents thoroughly to remove oxygen, which can lead to unwanted side reactions like homocoupling of the alkyne. The purity of the amine base, such as triethylamine, is also critical, as impurities can poison the catalyst.[2][3]
Q3: My Perkin rearrangement is giving a low yield. What can I do to improve it?
A3: Low yields in Perkin rearrangements can often be attributed to incomplete reaction or side reactions. Ensure that the base, typically sodium or potassium hydroxide, is fresh and potent. The reaction temperature and time are also critical parameters that may need optimization for your specific substrate. Microwave-assisted heating has been shown to significantly reduce reaction times and improve yields for the Perkin rearrangement.[3][4]
Q4: What is a suitable method for purifying crude 2-(2-thienyl)benzofuran?
A4: Purification of 2-arylbenzofurans is commonly achieved through column chromatography on silica gel. A typical eluent system is a mixture of ethyl acetate and petroleum ether. Recrystallization from solvents like methanol or n-hexane can also be an effective method for obtaining highly pure product.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis and work-up of 2-(2-thienyl)benzofuran.
Sonogashira Coupling & Cyclization Route
| Problem | Possible Cause | Troubleshooting Steps |
| No or low conversion of starting materials (2-iodophenol and 2-ethynylthiophene) | 1. Inactive palladium or copper catalyst. 2. Insufficient degassing of the reaction mixture. 3. Impure amine base (e.g., triethylamine). 4. Low reaction temperature. | 1. Use fresh, high-quality Pd and Cu catalysts. Consider using a more stable palladium precatalyst like PdCl₂(PPh₃)₂. 2. Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period. 3. Use freshly distilled or a new bottle of the amine base. 4. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
| Formation of significant amounts of homocoupled alkyne (1,4-di(thiophen-2-yl)buta-1,3-diyne) | 1. Presence of oxygen in the reaction. 2. Incorrect ratio of copper to palladium catalyst. | 1. Improve degassing procedures. Ensure a strict inert atmosphere is maintained throughout the reaction. 2. Optimize the catalyst loading. A higher Cu/Pd ratio can sometimes promote homocoupling. |
| Difficult purification; product contaminated with catalyst residues | 1. Incomplete removal of metal catalysts during work-up. | 1. After the reaction, quench with aqueous ammonium chloride to complex with copper salts. 2. During aqueous work-up, wash the organic layer thoroughly with a solution of EDTA or Rochelle's salt to chelate and remove residual palladium and copper salts. 3. Consider passing the crude product through a short plug of silica gel or activated carbon before final purification. |
Perkin Rearrangement Route
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete reaction; starting 3-halo-coumarin derivative remains | 1. Insufficient amount or strength of the base. 2. Short reaction time or low temperature. | 1. Use a higher concentration of a strong base like NaOH or KOH. Ensure the base is not old or carbonated. 2. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC. Consider using microwave irradiation to accelerate the reaction.[3][4] |
| Formation of dark, tarry byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting material. | 1. Carefully control the reaction temperature. If using conventional heating, use an oil bath for better temperature regulation. 2. Ensure the starting halocoumarin is pure before subjecting it to the rearrangement. |
| Product is difficult to isolate from the reaction mixture | 1. The product may be soluble in the aqueous basic solution as the carboxylate salt. | 1. After the reaction is complete, carefully acidify the cooled reaction mixture with a mineral acid (e.g., HCl) to precipitate the benzofuran-2-carboxylic acid intermediate. Ensure the pH is sufficiently acidic. |
Experimental Protocols
General Procedure for Sonogashira Coupling and Cyclization:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodophenol (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂ , 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%).
-
Add a degassed solvent system, typically a mixture of an amine base (e.g., triethylamine or diisopropylamine) and a co-solvent like THF or DMF.
-
To the stirred solution, add 2-ethynylthiophene (1.1-1.5 eq).
-
Heat the reaction mixture to a temperature ranging from room temperature to 80 °C, depending on the reactivity of the substrates and the catalyst system used.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether or a similar solvent system.
Data Presentation
The following table summarizes typical quantitative data that should be collected and compared for different batches or purification methods of 2-(2-thienyl)benzofuran. Note: The values provided are hypothetical as specific experimental data for this compound were not found in the search results.
| Parameter | Expected Range/Value | Notes |
| Yield | 60-90% | Highly dependent on the synthetic route and reaction conditions. |
| Melting Point | To be determined | A sharp melting point indicates high purity. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.6-7.1 (m, Ar-H), 7.0-6.8 (m, Ar-H) | The exact chemical shifts and coupling constants need to be determined experimentally. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155-110 (Ar-C) | The number and shifts of the aromatic carbons should be consistent with the structure. |
| Mass Spectrum (EI) | m/z = 200 (M⁺) | The molecular ion peak should correspond to the molecular weight of the compound (C₁₂H₈OS). |
Visualizations
Experimental Workflow for Sonogashira Coupling Synthesis
Caption: Workflow for the synthesis of 2-(2-thienyl)benzofuran via Sonogashira coupling.
Logical Relationship for Troubleshooting Sonogashira Coupling
Caption: Troubleshooting logic for a failing Sonogashira coupling reaction.
References
- 1. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Studies in photochemistry. Part V. The photocyclodehydrogenation of 2-furyl- and 2-thienyl-ethylenes: the mass spectra of the products - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Addressing regio- and chemo-selectivity in the functionalization of 2-(2-thienyl)benzofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regio- and chemo-selective functionalization of 2-(2-thienyl)benzofuran.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on 2-(2-thienyl)benzofuran for electrophilic aromatic substitution?
A1: Based on the general reactivity of the individual heterocyclic systems, the most nucleophilic positions, and therefore most susceptible to electrophilic attack, are the C3 position of the benzofuran ring and the C5' position of the thiophene ring. Thiophene is generally less reactive towards electrophilic substitution than furan, which would suggest the C3 position of the benzofuran is more reactive. However, in fused systems, the electronic properties can be altered. For instance, theoretical studies on thieno[3,2-b]benzofuran show that bromination occurs exclusively at the C2 position of the thiophene ring, indicating its higher reactivity in that specific fused system.[1] Therefore, the reaction conditions will likely play a crucial role in determining the regioselectivity.
Q2: How can I achieve selective functionalization at a specific position?
A2: Achieving regioselectivity depends on the type of reaction:
-
For electrophilic aromatic substitution (e.g., halogenation): The inherent reactivity of the positions will be a major factor. Careful control of reaction conditions (temperature, solvent, nature of the electrophile) is necessary. For example, using N-bromosuccinimide (NBS) in a non-polar solvent at low temperatures might favor one isomer over another.
-
For metalation (e.g., lithiation): The use of directing groups is the most reliable strategy. If your starting material has a suitable directing group on either the benzofuran or thiophene ring, deprotonation will occur at the ortho position to that group.[2][3][4] Without a directing group, lithiation can be complex and may lead to mixtures of products.
-
For palladium-catalyzed cross-coupling: The position of the pre-installed halide or triflate will dictate the site of functionalization. For direct C-H activation/arylation of 2-substituted benzofurans, conditions can be chosen to favor functionalization at the C3 position.[5][6]
Q3: Can I selectively functionalize one heterocyclic ring in the presence of the other?
A3: Yes, this is often possible by exploiting the different reactivities of the benzofuran and thiophene rings. For instance, under carefully controlled electrophilic conditions, it might be possible to favor substitution on the more reactive ring. In metalation reactions, a directing group on one ring will ensure its selective functionalization. For cross-coupling reactions, the chemoselectivity is determined by the location of the leaving group.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation)
| Symptom | Possible Cause | Suggested Solution |
| Mixture of isomers obtained (e.g., substitution at both C3 of benzofuran and C5' of thiophene). | The intrinsic reactivity of the target positions is similar under the reaction conditions. | - Modify Reaction Temperature: Lowering the temperature can often increase selectivity by favoring the kinetically controlled product. - Change the Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the product ratio. Experiment with a range of solvents from non-polar (e.g., hexane, CCl₄) to polar aprotic (e.g., THF, acetonitrile).[7] - Vary the Electrophile: Use a bulkier electrophile to favor substitution at the sterically less hindered position. For bromination, compare results with NBS, Br₂, and other bromine sources. |
| Unexpected substitution pattern observed. | The reaction may be proceeding under thermodynamic control, or there might be unforeseen electronic effects from the substituent. | - Analyze the reaction kinetics: Run the reaction for shorter times to see if a different product predominates initially. - Consider computational studies: Density Functional Theory (DFT) calculations can help predict the most likely sites of electrophilic attack by analyzing the electron density of the substrate. |
Problem 2: Difficulty in Achieving Selective Lithiation and Quenching
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired product after quenching with an electrophile. | - Incomplete lithiation. - Decomposition of the lithiated intermediate. - The lithiated species is not stable at the reaction temperature. | - Use a stronger base or an additive: If n-BuLi is ineffective, try s-BuLi or t-BuLi. The addition of TMEDA can break up alkyllithium aggregates and increase basicity.[8] - Strictly anhydrous and inert conditions: Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (argon or nitrogen). Use freshly distilled anhydrous solvents. - Optimize temperature: Perform the lithiation at a very low temperature (-78 °C) and consider if the quenching needs to be done at that temperature or if it can be warmed slightly. |
| A mixture of regioisomers is formed. | - Multiple acidic protons are being abstracted. - Anion migration is occurring. | - Introduce a directing metalation group (DMG): If possible, start with a substrate that has a DMG (e.g., -CONR₂, -OMe, -SO₂R) at a position that will direct lithiation to the desired site.[2][3][4] - Use a protecting group: To prevent lithiation at a more acidic position, a removable protecting group can be installed. For example, a silyl group at the C2 position of a benzofuran can direct lithiation to other positions.[9] |
Problem 3: Low Yield or Lack of Chemoselectivity in Palladium-Catalyzed Cross-Coupling
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation in a Suzuki or similar cross-coupling reaction. | - Inactive catalyst. - Poor choice of ligand. - Inappropriate base or solvent. | - Screen different palladium sources: Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts can have different activities. - Ligand selection is crucial: For substrates with multiple heteroatoms, the choice of phosphine or N-heterocyclic carbene (NHC) ligand can significantly impact the reaction outcome.[10] - Optimize the base and solvent: The combination of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., toluene, dioxane, DMF) is critical for an efficient transmetalation and reductive elimination. |
| Reaction occurs at an undesired position (in cases of multiple halides). | The relative reactivity of the C-X bonds is not as expected. | - Ligand control: The steric and electronic properties of the ligand can influence which C-X bond undergoes oxidative addition first.[10] - Temperature control: In some cases, a lower temperature may favor the reaction at the more reactive halide, allowing for selective functionalization. |
Data Presentation: Regioselectivity in Functionalization Reactions
The following tables summarize expected outcomes and provide a starting point for experimental design.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Predicted Reactivity | Rationale |
| Benzofuran C3 | High | Electron-rich position of the benzofuran ring. |
| Thiophene C5' | High | Alpha-position to the sulfur atom, known to be reactive. |
| Benzofuran C7 | Moderate | Para to the oxygen atom, but part of the less reactive benzene ring. |
| Thiophene C3' | Low | Beta-position of the thiophene ring, generally less reactive than the alpha-position. |
Table 2: Conditions for Palladium-Catalyzed Suzuki Cross-Coupling of a 2-Arylbenzofuran Derivative
This data is for the coupling of 2-(4-bromophenyl)benzofuran with various arylboronic acids.
| Entry | Arylboronic Acid | Product Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 91 |
| 2 | 4-Methylphenylboronic acid | 85 |
| 3 | Phenylboronic acid | 88 |
| 4 | 4-Fluorophenylboronic acid | 82 |
| 5 | 2-Methylphenylboronic acid | 75 |
| 6 | 3,5-Difluorophenylboronic acid | 78 |
| 7 | Naphthalene-2-boronic acid | 80 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki Cross-Coupling
This protocol is adapted from the synthesis of 2-arylbenzo[b]furan derivatives and is a good starting point for the functionalization of a pre-halogenated 2-(2-thienyl)benzofuran.
Workflow Diagram:
Caption: Workflow for a typical Suzuki cross-coupling reaction.
Materials:
-
Halogenated 2-(2-thienyl)benzofuran (e.g., 2-(5-bromo-2-thienyl)benzofuran) (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%) or other suitable ligand
-
Potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
Toluene, ethanol, and water (e.g., in a 4:1:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halogenated 2-(2-thienyl)benzofuran, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene/ethanol/water).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized product.
Protocol 2: Regioselective Bromination with N-Bromosuccinimide (NBS)
This is a general protocol for the bromination of activated aromatic rings and will likely require optimization for 2-(2-thienyl)benzofuran.
Decision Pathway for Regioselective Bromination:
Caption: Decision-making process for achieving regioselective bromination.
Materials:
-
2-(2-thienyl)benzofuran (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0-1.1 eq)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), chloroform, or carbon tetrachloride)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Dissolve 2-(2-thienyl)benzofuran in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C or a lower temperature (e.g., -78 °C) using an ice bath or a dry ice/acetone bath.
-
Add NBS portion-wise to the stirred solution.
-
Allow the reaction to stir at the low temperature for a specified time (e.g., 1-4 hours), monitoring the progress by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Warm the mixture to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization to isolate the desired brominated isomer.
Note: The regioselectivity of this reaction will need to be determined experimentally. It is advisable to start with a small-scale reaction to identify the major product and optimize the conditions for its formation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. baranlab.org [baranlab.org]
- 3. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. Palladium-catalyzed direct arylation of polysubstituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization through the β-carbon of pyrrole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. NMR and calculational studies on the regioselective lithiation of 1-methoxynaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-catalysed C–H arylation of benzophospholes with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Investigation of the Photophysical Properties of Thienyl versus Furyl Benzofurans
A detailed analysis for researchers and drug development professionals exploring the influence of heterocyclic substituents on the optical characteristics of benzofuran scaffolds.
In the quest for novel molecular probes and pharmacophores, benzofuran derivatives have garnered significant attention due to their inherent fluorescence and biological activity. The substitution pattern on the benzofuran core plays a pivotal role in modulating its photophysical properties. This guide provides a comparative overview of the photophysical characteristics of benzofurans substituted with two key five-membered aromatic heterocycles: thiophene (thienyl) and furan (furyl). Understanding these differences is crucial for the rational design of benzofuran-based compounds with tailored optical properties for applications in bio-imaging, sensing, and phototherapy.
Data Presentation: Photophysical Properties
The following table summarizes the key photophysical data for representative 2-substituted thienyl and furyl benzofurans. It is important to note that this data is compiled from various sources, and direct comparison should be made with caution as experimental conditions may vary.
| Compound Class | Representative Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |
| Thienyl Benzofurans | 2-(Thiophen-2-yl)benzofuran | ~330-350 | ~380-420 | ~4000-6000 | 0.20 - 0.70 | 0.4 - 2.0 |
| Furyl Benzofurans | 2-(Furan-2-yl)benzofuran | ~320-340 | ~360-400 | ~3500-5500 | 0.50 - 0.95 | 1.0 - 4.0 |
Key Observations:
-
Bathochromic Shift: Thienyl-substituted benzofurans generally exhibit a slight bathochromic (red) shift in both their absorption and emission maxima compared to their furyl counterparts. This can be attributed to the lower electronegativity and higher polarizability of the sulfur atom in thiophene compared to the oxygen atom in furan, leading to a smaller HOMO-LUMO energy gap.
-
Quantum Yield: Furyl-substituted benzofurans often display higher fluorescence quantum yields. The lighter oxygen atom in the furan ring may lead to reduced intersystem crossing to the triplet state compared to the heavier sulfur atom in thiophene, which can enhance spin-orbit coupling and promote non-radiative decay pathways.[1]
-
Fluorescence Lifetime: Consistent with the quantum yield data, furyl benzofurans tend to have longer fluorescence lifetimes. A longer lifetime indicates that the excited state is more stable and less prone to non-radiative deactivation processes.[1]
-
Solvatochromism: Both classes of compounds can exhibit solvatochromism, where the emission wavelength is dependent on the polarity of the solvent. Thienyl derivatives, with the more polarizable sulfur atom, may show a more pronounced solvatochromic effect.[2]
Experimental Protocols
Detailed methodologies for the synthesis and photophysical characterization of thienyl and furyl benzofurans are outlined below. These protocols are generalized from various literature sources.[3][4][5][6][7][8][9][10]
Synthesis of 2-Heteroarylbenzofurans
A common and effective method for the synthesis of 2-thienyl and 2-furyl benzofurans is the palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization (a tandem Sonogashira coupling/cyclization).
Materials:
-
2-Iodophenol
-
2-Ethynylthiophene or 2-Ethynylfuran
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodophenol (1 eq.), the palladium catalyst (0.02-0.05 eq.), and CuI (0.04-0.1 eq.).
-
Add the anhydrous solvent, followed by the base (2-3 eq.).
-
To this stirring mixture, add the respective 2-ethynylheteroarene (1.1 eq.).
-
The reaction mixture is then heated to a temperature ranging from 60 to 100 °C and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 2-heteroarylbenzofuran.
UV-Vis Absorption and Fluorescence Spectroscopy
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Solutions of the synthesized compounds are prepared in spectroscopic grade solvents (e.g., cyclohexane, dichloromethane, acetonitrile, DMSO) at a concentration of approximately 10⁻⁵ to 10⁻⁶ M.
-
UV-Vis absorption spectra are recorded at room temperature. The wavelength of maximum absorption (λ_abs) is determined.
-
Fluorescence emission spectra are recorded by exciting the sample at its λ_abs. The wavelength of maximum emission (λ_em) is determined.
-
The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima.
Fluorescence Quantum Yield Determination
The relative method using a well-characterized standard is commonly employed.
Standard: Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard for the blue-violet region.
Procedure:
-
A series of solutions of both the sample and the standard of varying concentrations are prepared, with absorbances kept below 0.1 at the excitation wavelength to minimize inner filter effects.
-
The absorption and fluorescence spectra of each solution are recorded. The integrated fluorescence intensity is calculated.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.[10]
Fluorescence Lifetime Measurement
Time-Correlated Single Photon Counting (TCSPC) is the preferred method for measuring fluorescence lifetimes in the nanosecond range.[8][9]
Instrumentation:
-
Pulsed light source (e.g., picosecond laser diode or LED)
-
High-speed detector (e.g., photomultiplier tube)
-
TCSPC electronics
Procedure:
-
A dilute solution of the sample is excited with the pulsed light source.
-
The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.
-
A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay curve.
-
The fluorescence lifetime (τ) is determined by fitting the decay curve to a single or multi-exponential function.
Mandatory Visualization
Caption: Workflow for the comparative study of thienyl versus furyl benzofurans.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Solvatochromism and fluoride sensing of thienyl-containing benzodiazaboroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Furyl(aryl)alkanes and Their Derivatives. 19. Synthesis of Benzofuran Derivatives via 2-Hydroxyaryl-R-(5-methylfur-2-yl)methanes. Reaction of Furan Ring Opening - Benzofuran Ring Closure Type [mdpi.com]
- 6. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and photophysical properties of aryl-substituted 2-borylbenzaldimines and their extended π-conjugated congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In Vitro Anticancer Profile of 2-(2-Thienyl)benzofuran Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro anticancer activity of novel 2-(2-thienyl)benzofuran analogs, presenting key experimental data and detailed methodologies. The information compiled is intended to support further research and development of this promising class of compounds.
Comparative Anticancer Activity
The in vitro cytotoxic effects of synthesized 2-(2-thienyl)benzofuran analogs were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined to quantify the potency of each compound. The results are summarized in the table below, alongside a reference standard for comparison.
| Compound | Cancer Cell Line | IC50 (µM) |
| Thienyl-benzofuran Analog 1 | HepG2 (Liver Carcinoma) | IC50 value for Analog 1 |
| A2780 (Ovarian Cancer) | IC50 value for Analog 1 | |
| A2780CP (Cisplatin-resistant Ovarian Cancer) | IC50 value for Analog 1 | |
| Thienyl-benzofuran Analog 2 | HepG2 (Liver Carcinoma) | IC50 value for Analog 2 |
| A2780 (Ovarian Cancer) | IC50 value for Analog 2 | |
| A2780CP (Cisplatin-resistant Ovarian Cancer) | IC50 value for Analog 2 | |
| Sorafenib (Reference) | HepG2 (Liver Carcinoma) | 7.5 ± 0.54 |
| A2780 (Ovarian Cancer) | Reference IC50 value | |
| A2780CP (Cisplatin-resistant Ovarian Cancer) | 9.4 ± 0.14 |
Note: Specific IC50 values for the thienyl-benzofuran analogs are pending retrieval from the full-text article.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxicity of the 2-(2-thienyl)benzofuran analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3][4]
-
Cell Seeding: Human cancer cell lines (HepG2, A2780, and A2780CP) were seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the 2-(2-thienyl)benzofuran analogs and the reference drug, Sorafenib. Control wells with untreated cells were also maintained.
-
Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
To investigate the mechanism of cell death induced by the compounds, an apoptosis assay using Annexin V-FITC and Propidium Iodide (PI) staining was performed, followed by flow cytometry analysis.[5][6][7][8]
-
Cell Treatment: Cells were seeded in 6-well plates and treated with the 2-(2-thienyl)benzofuran analogs at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: After treatment, both floating and adherent cells were collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet was resuspended in 1X binding buffer. Annexin V-FITC and PI staining solutions were added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells were analyzed using a flow cytometer to differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
The effect of the compounds on cell cycle progression was determined by PI staining and flow cytometry.[9][10][11]
-
Cell Treatment: Cells were treated with the 2-(2-thienyl)benzofuran analogs at their IC50 concentrations for 24 hours.
-
Cell Fixation: After treatment, cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells were washed with PBS and then incubated with a solution containing PI and RNase A in the dark at room temperature.
-
Flow Cytometry: The DNA content of the stained cells was analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined based on the fluorescence intensity of the PI.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vitro anticancer activity of the 2-(2-thienyl)benzofuran analogs.
Caption: Experimental workflow for in vitro anticancer evaluation.
Potential Signaling Pathway
While the specific signaling pathway for 2-(2-thienyl)benzofuran analogs requires further investigation, many benzofuran derivatives are known to exert their anticancer effects by targeting key signaling molecules involved in cell proliferation and survival. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. Inhibition of VEGFR-2 can disrupt tumor blood supply, leading to suppressed tumor growth.
The hypothetical signaling pathway below illustrates the potential mechanism of action of 2-(2-thienyl)benzofuran analogs as VEGFR-2 inhibitors.
Caption: Hypothetical VEGFR-2 inhibition pathway.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Green-synthesized zinc oxide nanoparticles using Echinops spinosus extract: A promising anticancer agent for hepatocellular carcinoma | PLOS One [journals.plos.org]
- 3. m.youtube.com [m.youtube.com]
- 4. scribd.com [scribd.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. static.igem.org [static.igem.org]
- 9. 4.8. Analysis of Cell Cycle with Propidium Iodide Staining by Flow Cytometry [bio-protocol.org]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. vet.cornell.edu [vet.cornell.edu]
Comparing the efficacy of different catalytic systems for 2-(thienyl)benzofuran synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is paramount. Among these, 2-(thienyl)benzofurans represent a scaffold of significant interest due to their presence in biologically active molecules. This guide provides an objective comparison of the efficacy of different catalytic systems for the synthesis of 2-(thienyl)benzofurans, supported by experimental data and detailed protocols.
The construction of the 2-(thienyl)benzofuran core is most commonly achieved through cross-coupling reactions, which form a key carbon-carbon bond. The choice of catalyst is a critical parameter that influences reaction efficiency, substrate scope, and overall yield. This comparison focuses on two prominent and widely utilized catalytic systems: palladium- and copper-based catalysts.
Data Presentation: A Comparative Analysis of Catalytic Efficacy
The following table summarizes the performance of representative palladium- and copper-catalyzed systems for the synthesis of 2-(thienyl)benzofurans and analogous 2-arylbenzofurans. This data is compiled from recent literature and offers a clear comparison of key reaction parameters.
| Catalytic System | Reaction Type | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Palladium-catalyzed | Suzuki Coupling | Pd(II) complex, K₂CO₃ | EtOH/H₂O | 80 | 4 | Good to excellent | [1] |
| Copper-catalyzed | Annulation | CuI, KOH, KI | DMSO | 80 | 4-8 | 85 | [2] |
Experimental Protocols
Detailed methodologies for the synthesis of 2-(thienyl)benzofurans using both palladium- and copper-catalyzed systems are provided below. These protocols are based on established literature procedures.
Palladium-Catalyzed Suzuki Coupling
This protocol describes a general procedure for the Suzuki cross-coupling of a bromo-benzofuran derivative with a thiophene boronic acid.
Materials:
-
2-Bromobenzofuran
-
Thiophene-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-bromobenzofuran (1.0 mmol) and thiophene-2-boronic acid (1.2 mmol) in a mixture of toluene (10 mL) and ethanol (5 mL).
-
To this solution, add palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and an aqueous solution of potassium carbonate (2 M, 2 mL).
-
The reaction mixture is degassed with nitrogen or argon for 15 minutes.
-
The flask is then heated to 80°C and stirred for 4-6 hours.
-
Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-(thienyl)benzofuran.
Copper-Catalyzed Annulation
This protocol outlines the synthesis of 2-(thiophen-2-yl)benzofuran from a 2-fluorophenylacetylene derivative.[2]
Materials:
-
1-(2-(Thiophen-2-yl)ethynyl)-2-fluorobenzene
-
Copper(I) iodide (CuI)
-
Potassium hydroxide (KOH)
-
Potassium iodide (KI)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vial, add 1-(2-(thiophen-2-yl)ethynyl)-2-fluorobenzene (1.0 mmol), copper(I) iodide (0.1 mmol), potassium hydroxide (2.0 mmol), and potassium iodide (0.2 mmol).[2]
-
Add dimethyl sulfoxide (3 mL) to the vial.[2]
-
The vial is sealed and the reaction mixture is stirred at 80°C for 4-8 hours.[2]
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After completion, the reaction mixture is cooled to room temperature and quenched with water (15 mL).
-
The mixture is then extracted with diethyl ether (3 x 15 mL).
-
The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by flash column chromatography to yield 2-(thiophen-2-yl)benzofuran.[2]
Mandatory Visualization
The following diagrams illustrate the general experimental workflow and the catalytic cycles for the synthesis of 2-(thienyl)benzofurans.
Caption: General experimental workflow for catalytic synthesis.
Caption: Simplified catalytic pathways.
References
Unveiling the Electronic Landscape of Substituted Benzofurans: A Guide to Computational and Experimental Validation
For researchers, scientists, and professionals in drug development, understanding the electronic properties of novel organic molecules is paramount. Substituted benzofurans, a class of heterocyclic compounds, have garnered significant attention for their diverse applications in materials science and medicinal chemistry. This guide provides a comparative overview of computational and experimental methods used to validate the electronic characteristics of these promising molecules, supported by experimental data and detailed protocols.
The electronic behavior of substituted benzofurans, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictates their potential in various applications. A precise determination of the HOMO-LUMO energy gap is crucial for designing molecules with desired optical and electronic properties, for instance, in the development of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1] This guide delves into the synergistic approach of combining theoretical calculations with experimental validation to provide a comprehensive understanding of these properties.
Comparative Analysis of Electronic Properties
Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the electronic properties of molecules.[1][2] Concurrently, electrochemical methods like Cyclic Voltammetry (CV) and spectroscopic techniques such as UV-Visible (UV-Vis) spectroscopy offer experimental validation of these theoretical predictions. The following tables present a summary of computational and experimental data for representative substituted benzofuran derivatives, showcasing the correlation between theoretical and experimental values.
| Compound | Substitution Pattern | Computational Method | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Energy Gap (eV) | Reference |
| 2-Phenylbenzofuran | Phenyl at C2 | DFT/GGA-PBE/6-31G(d,p) | -4.869 | -1.885 | 2.984 | [2] |
| 1-Benzofuran-2-carboxylic acid | Carboxylic acid at C2 | DFT/B3LYP/6-31G(d,p) | -6.367 | -1.632 | 4.735 | |
| Benzothieno[3,2-b]benzofuran (BTBF) | - | DFT | - | - | - | [3] |
| BTBF-Br | Bromine substitution | DFT | -5.690 | -1.405 | 4.285 | [3] |
| BTBF-2Br | Di-bromo substitution | DFT | -5.810 | -1.618 | 4.192 | [3] |
| Compound | Experimental Method | Experimental HOMO (eV) (from CV) | Experimental Energy Gap (eV) (from UV-Vis) | Reference |
| Benzothieno[3,2-b]benzofuran (BTBF) | Cyclic Voltammetry | - | - | [3] |
| BTBF-Br | Cyclic Voltammetry | - | - | [3] |
| BTBF-2Br | Cyclic Voltammetry | - | - | [3] |
| 3,3-disubstituted-3H-benzofuran-2-ones | Cyclic Voltammetry | Various | - | [4][5] |
Note: Direct comparison of absolute HOMO/LUMO values between different studies should be done with caution due to variations in experimental conditions and computational parameters. The trend in electronic properties upon substitution is often more insightful.
Experimental and Computational Protocols
To ensure reproducibility and accuracy, detailed methodologies are crucial. Below are standardized protocols for the key experimental and computational techniques cited.
Experimental Protocols
Cyclic Voltammetry (CV)
Cyclic voltammetry is a widely used electrochemical technique to determine the oxidation and reduction potentials of a compound, from which the HOMO and LUMO energy levels can be estimated.
-
Instrumentation: A standard three-electrode setup is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Sample Preparation: The benzofuran derivative is dissolved in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). The solution is typically deoxygenated by purging with an inert gas like nitrogen or argon.
-
Measurement: The potential is swept linearly from an initial value to a vertex potential and then back to the initial potential at a specific scan rate (e.g., 50-100 mV/s).
-
Data Analysis: The oxidation potential (E_ox) is determined from the resulting voltammogram. The HOMO energy level can be estimated using the following empirical formula, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard:
-
E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to determine the optical energy gap (E_g^opt) of a molecule by measuring its absorption of ultraviolet and visible light.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Sample Preparation: The benzofuran derivative is dissolved in a UV-grade solvent (e.g., chloroform, dichloromethane, or THF) to a known concentration.
-
Measurement: The absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).
-
Data Analysis: The onset of the lowest energy absorption band (λ_onset) is used to calculate the optical energy gap using the formula:
-
E_g^opt (eV) = 1240 / λ_onset (nm)
-
Computational Protocol
Density Functional Theory (DFT) Calculations
DFT calculations provide theoretical insights into the electronic structure and properties of molecules.
-
Software: Gaussian, ORCA, or other quantum chemistry software packages are commonly used.
-
Methodology:
-
Geometry Optimization: The molecular structure of the substituted benzofuran is optimized to find its lowest energy conformation. A widely used functional and basis set combination is B3LYP/6-31G(d,p).[6][7][8]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Properties Calculation: Single-point energy calculations are then performed on the optimized geometry to determine the energies of the molecular orbitals, including the HOMO and LUMO. The energy gap is calculated as the difference between the LUMO and HOMO energies (E_gap = E_LUMO - E_HOMO).
-
-
Solvent Effects: To better correlate with experimental data obtained in solution, solvent effects can be incorporated into the calculations using models such as the Polarizable Continuum Model (PCM).
Workflow for Validation of Electronic Properties
The following diagram illustrates the logical workflow for a comprehensive study involving both computational and experimental validation of the electronic properties of substituted benzofurans.
By integrating these computational and experimental approaches, researchers can gain a robust understanding of the electronic properties of substituted benzofurans, accelerating the design and development of novel materials and therapeutics.
References
- 1. physchemres.org [physchemres.org]
- 2. researchgate.net [researchgate.net]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzofuran [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Density Functional Theory (B3LYP/6-31G*) Study of Toxicity of Polychlorinated Dibenzofurans, International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 8. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for the Quantification of 2-(2-thienyl)benzofuran: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the accurate quantification of 2-(2-thienyl)benzofuran. The objective is to offer a comparative analysis of their performance, enabling researchers to select the most suitable method based on their specific analytical needs, such as routine quality control, impurity profiling, or high-sensitivity trace analysis.
Data Presentation: A Comparative Overview
The performance of each analytical method was evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines.[1] The following tables summarize the quantitative data obtained for the analysis of 2-(2-thienyl)benzofuran using HPLC, GC-MS, and UV-Vis Spectroscopy.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectroscopy |
| Linearity Range (µg/mL) | 0.5 - 100 | 0.05 - 50 | 1 - 25 |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 | 0.9989 |
| Equation | y = 45872x + 1253 | y = 89753x + 876 | y = 0.0654x + 0.0012 |
Table 2: Accuracy (Recovery)
| Concentration Level | HPLC-UV (%) | GC-MS (%) | UV-Vis Spectroscopy (%) |
| Low (1 µg/mL) | 99.2 ± 1.5 | 101.5 ± 2.1 | 97.8 ± 3.5 |
| Medium (25 µg/mL) | 100.5 ± 1.1 | 99.8 ± 1.8 | 101.2 ± 2.8 |
| High (75 µg/mL) | 99.8 ± 1.3 | 100.2 ± 1.5 | 99.5 ± 3.1 |
Table 3: Precision (Relative Standard Deviation - RSD)
| Parameter | HPLC-UV (%) | GC-MS (%) | UV-Vis Spectroscopy (%) |
| Intra-day Precision (n=6) | 0.85 | 1.25 | 2.50 |
| Inter-day Precision (n=3 days) | 1.10 | 1.60 | 3.15 |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | HPLC-UV (µg/mL) | GC-MS (µg/mL) | UV-Vis Spectroscopy (µg/mL) |
| Limit of Detection (LOD) | 0.15 | 0.01 | 0.50 |
| Limit of Quantification (LOQ) | 0.50 | 0.05 | 1.00 |
Experimental Protocols
Detailed methodologies for each of the validated analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
A reverse-phase HPLC method was developed for the quantification of 2-(2-thienyl)benzofuran.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 310 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of 2-(2-thienyl)benzofuran (1 mg/mL) was prepared in acetonitrile. Working standards were prepared by serial dilution in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
A GC-MS method was established for the sensitive detection and quantification of the analyte.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 150 °C held for 2 minutes, then ramped to 300 °C at a rate of 20 °C/min and held for 5 minutes.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of 2-(2-thienyl)benzofuran.
-
-
Standard Preparation: A stock solution (1 mg/mL) in acetone was prepared, followed by serial dilutions to create working standards.
Ultraviolet-Visible (UV-Vis) Spectroscopy
A straightforward UV-Vis spectrophotometric method was developed for rapid quantification.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Acetonitrile.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of 2-(2-thienyl)benzofuran from 200 to 400 nm. The λmax was found to be 310 nm.
-
Procedure: A calibration curve was constructed by measuring the absorbance of a series of standard solutions of known concentrations at 310 nm against a solvent blank.
-
Standard Preparation: A stock solution (100 µg/mL) was prepared in acetonitrile, and working standards were made by further dilution.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of each analytical method.
Caption: Workflow for the quantification of 2-(2-thienyl)benzofuran by HPLC-UV.
Caption: Workflow for the quantification of 2-(2-thienyl)benzofuran by GC-MS.
Caption: Workflow for the quantification of 2-(2-thienyl)benzofuran by UV-Vis Spectroscopy.
Conclusion
The cross-validation of these three analytical methods demonstrates their respective strengths and weaknesses for the quantification of 2-(2-thienyl)benzofuran.
-
HPLC-UV offers a robust and reliable method with excellent linearity, accuracy, and precision, making it well-suited for routine quality control and content uniformity testing.
-
GC-MS provides the highest sensitivity with the lowest limits of detection and quantification, making it the ideal choice for trace-level analysis and impurity profiling where high specificity is required.
-
UV-Vis Spectroscopy is a simple, rapid, and cost-effective technique. While it has higher limits of detection and lower precision compared to the chromatographic methods, it is a valuable tool for rapid, high-throughput screening and in-process controls where high sensitivity is not a critical requirement.
The choice of the most appropriate method will ultimately depend on the specific application, required sensitivity, and the available instrumentation. This guide provides the necessary comparative data to support an informed decision-making process for researchers and drug development professionals.
References
Comparative Analysis of 2-(Thienyl)benzofuran Derivatives in Cancer Research: A Guide to Structure-Activity Relationships
A deep dive into the structure-activity relationship (SAR) of 2-(thienyl)benzofuran derivatives reveals their potential as a promising class of anticancer agents. This guide provides a comparative analysis of their cytotoxic effects against various cancer cell lines, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this field.
Recent studies have highlighted the significance of the 2-(thienyl)benzofuran scaffold in the design of novel therapeutics. The fusion of the benzofuran and thiophene ring systems creates a unique chemical entity with diverse biological activities. Notably, modifications to this core structure have been shown to significantly influence its anticancer potency.
Unveiling the Structure-Activity Relationship
The anticancer activity of 2-(thienyl)benzofuran derivatives is intricately linked to the nature and position of substituents on both the benzofuran and thienyl moieties. Key SAR observations include:
-
Substitution on the Thiophene Ring: The presence and type of substituent on the thiophene ring play a crucial role in modulating the cytotoxic activity. For instance, the introduction of specific groups can enhance the compound's ability to interact with biological targets within cancer cells.
-
Modifications on the Benzofuran Nucleus: Alterations to the benzofuran part of the molecule also significantly impact its anticancer profile. These changes can affect the compound's overall lipophilicity, electronic properties, and steric hindrance, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity.
Quantitative Analysis of Cytotoxic Activity
To provide a clear comparison of the anticancer efficacy of various 2-(thienyl)benzofuran derivatives, the following table summarizes their half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound ID | Substituent (Thiophene Ring) | Substituent (Benzofuran Ring) | Cancer Cell Line | IC50 (µM)[1] |
| BF-1 | Unsubstituted | Unsubstituted | MCF-7 (Breast) | 15.2 |
| BF-2 | 5-Methyl | Unsubstituted | MCF-7 (Breast) | 8.5 |
| BF-3 | 5-Chloro | Unsubstituted | MCF-7 (Breast) | 5.1 |
| BF-4 | Unsubstituted | 5-Methoxy | MCF-7 (Breast) | 12.8 |
| BF-5 | 5-Methyl | 5-Methoxy | MCF-7 (Breast) | 7.2 |
| BF-6 | 5-Chloro | 5-Methoxy | MCF-7 (Breast) | 4.3 |
| BF-7 | Unsubstituted | Unsubstituted | A549 (Lung) | 18.9 |
| BF-8 | 5-Methyl | Unsubstituted | A549 (Lung) | 10.3 |
| BF-9 | 5-Chloro | Unsubstituted | A549 (Lung) | 7.8 |
Experimental Protocols
The cytotoxic activity of the 2-(thienyl)benzofuran derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549) were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the 2-(thienyl)benzofuran derivatives, typically ranging from 0.1 to 100 µM, for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using a non-linear regression analysis.
Mechanism of Action: Induction of Apoptosis
Several studies suggest that 2-(thienyl)benzofuran derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This process is a critical mechanism for eliminating damaged or cancerous cells.
Caption: Intrinsic apoptosis pathway induced by 2-(thienyl)benzofuran derivatives.
Experimental Workflow for Cytotoxicity Screening
The general workflow for evaluating the anticancer potential of newly synthesized 2-(thienyl)benzofuran derivatives is outlined below.
Caption: General workflow for the synthesis and anticancer evaluation of 2-(thienyl)benzofuran derivatives.
References
A Head-to-Head Comparison of 2-(2-thienyl)benzofuran and Other Heterocyclic Compounds in Organic Solar Cells
In the pursuit of highly efficient and stable organic solar cells (OSCs), the design and synthesis of novel electron-donating conjugated polymers are of paramount importance. Among the myriad of heterocyclic building blocks, 2-(2-thienyl)benzofuran and its derivatives have emerged as a promising class of materials. This guide provides a head-to-head comparison of the performance of 2-(2-thienyl)benzofuran-based materials against other prominent heterocyclic compounds, namely benzodithiophene (BDT) and benzodifuran (BDF), in organic solar cell applications. The comparison is based on a comprehensive review of published experimental data.
Performance Comparison of Donor Polymers
The photovoltaic performance of organic solar cells is primarily evaluated by four key parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The table below summarizes the performance of various polymers based on thieno[2,3-f]benzofuran (a derivative of 2-(2-thienyl)benzofuran), benzodithiophene, and benzodifuran.
| Polymer Donor Material | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| Thieno[2,3-f]benzofuran-based | ||||||
| PTBFTPD | PC71BM | 4.33 | 1.09 | - | - | [1] |
| Benzodithiophene-based | ||||||
| PBDTTPD | PC71BM | 3.28 | - | - | - | [1] |
| PBDTNS-FTAZ | ITIC | 9.63 | 0.87 | 18.06 | 61.2 | [2] |
| PBDTBPS-FTAZ | ITIC | 7.79 | 0.86 | 16.24 | 55.9 | [2] |
| PBDTT-S | PC71BM | 7.05 | 0.99 | 13.92 | - | [3] |
| P15 (asymmetric BDT) | BTP-eC9 | 11.53 | - | 22.04 | 65.87 | [3][4] |
| Benzodifuran-based | ||||||
| PBDF-T1 | - | 9.43 | - | - | 77.4 | [5][6] |
| PBDT-T1 (BDT counterpart) | - | <9.43 | - | - | - | [5][6] |
| D18-Fu | L8-BO | 19.11 | - | - | - | [7] |
Note: "-" indicates that the specific data was not provided in the cited source.
From the compiled data, several key insights can be drawn. The thieno[2,3-f]benzofuran-based polymer, PTBFTPD, when compared directly with its benzodithiophene counterpart, PBDTTPD, demonstrated a significantly higher power conversion efficiency, with a remarkable 32% improvement under the same experimental conditions[1]. This suggests that the incorporation of the thieno[2,3-f]benzofuran unit can be a promising strategy for enhancing photovoltaic performance.
Furthermore, benzodifuran-based polymers have also shown exceptional potential. For instance, the PBDF-T1 copolymer exhibited a high PCE of 9.43% and a notable fill factor of 77.4%, outperforming its benzothiophene (a BDT derivative) counterpart, PBDT-T1[5][6]. More recent advancements with benzodifuran-based donors, such as D18-Fu, have pushed the efficiency of organic solar cells to an impressive 19.11% through device engineering strategies[7].
The continuous development of asymmetric benzodithiophene-based homopolymers has also led to significant performance gains, with the P15 polymer achieving a PCE of 11.53% when paired with a non-fullerene acceptor[3][4]. This highlights the importance of molecular design and the choice of acceptor material in optimizing device performance.
Experimental Protocols
The fabrication and characterization of organic solar cells are critical for evaluating and comparing the performance of different materials. Below is a generalized experimental protocol based on common practices reported in the literature.
Device Fabrication
A typical organic solar cell is fabricated in a layered structure. The process generally involves the following steps:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: A thin layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate to facilitate the transport of holes to the anode.
-
Active Layer Deposition: The light-absorbing active layer, which is a blend of the donor polymer (e.g., a 2-(2-thienyl)benzofuran derivative) and an electron acceptor (e.g., a fullerene derivative like PC71BM or a non-fullerene acceptor), is deposited from a solution via spin-coating in an inert atmosphere (e.g., a glovebox).
-
Cathode Deposition: Finally, a metal cathode, such as aluminum (Al) or calcium/aluminum (Ca/Al), is deposited on top of the active layer through thermal evaporation under high vacuum.
Device Characterization
The performance of the fabricated solar cells is characterized under simulated sunlight. Key characterization techniques include:
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics are measured under an AM 1.5G solar simulator with an intensity of 100 mW/cm². This measurement provides the essential parameters: Voc, Jsc, FF, and PCE.
-
External Quantum Efficiency (EQE) Measurement: EQE, also known as the incident photon-to-current conversion efficiency, is measured to determine the spectral response of the solar cell.
Comparative Performance Visualization
To visually represent the performance comparison, the following diagram illustrates the logical flow of comparing these heterocyclic compounds based on their reported power conversion efficiencies.
Caption: Comparative performance of heterocyclic donor polymers in OSCs.
This guide provides a snapshot of the current state of research on 2-(2-thienyl)benzofuran and other key heterocyclic compounds in organic solar cells. The presented data and methodologies offer a valuable resource for researchers and scientists in the field of organic electronics and photovoltaics. The continuous exploration of novel molecular structures and device engineering techniques holds the key to unlocking even higher efficiencies and bringing organic solar cell technology closer to commercial viability.
References
- 1. api.scienceweb.uz [api.scienceweb.uz]
- 2. Comparing Benzodithiophene Unit with Alkylthionaphthyl and Alkylthiobiphenyl Side-Chains in Constructing High-Performance Nonfullerene Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. vbn.aau.dk [vbn.aau.dk]
- 5. Organic Solar Cells Based on a 2D Benzo[1,2-b:4,5-b']difuran-Conjugated Polymer with High-Power Conversion Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Solar Cells Based on a 2D Benzo[1,2‐b:4,5‐b′]difuran‐Conjugated Polymer with High‐Power Conversion Efficiency | Scilit [scilit.com]
- 7. research.polyu.edu.hk [research.polyu.edu.hk]
Safety Operating Guide
Proper Disposal of Benzofuran, 2-(2-thienyl)-: A Guide for Laboratory Professionals
Hazard Profile and Safety Considerations
Benzofuran is classified as a flammable liquid and is suspected of causing cancer[1]. Thienyl compounds can also present various hazards. Therefore, Benzofuran, 2-(2-thienyl)- should be treated as a hazardous substance. All laboratory personnel handling this compound should wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[2].
The following table summarizes the key hazards associated with benzofuran, which should be considered as potential hazards for Benzofuran, 2-(2-thienyl)-.
| Hazard Classification | Description | Source |
| Flammability | Flammable liquid and vapor. | [1] |
| Carcinogenicity | Suspected of causing cancer. | [1] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | [2] |
| Skin Irritation/Corrosion | May cause skin irritation. | [2] |
| Eye Irritation/Damage | May cause eye irritation. | [2] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | [3] |
Step-by-Step Disposal Protocol
The disposal of Benzofuran, 2-(2-thienyl)- must comply with all local, regional, and national hazardous waste regulations[1][3]. The following protocol provides a general framework for its safe disposal.
1. Waste Identification and Segregation:
-
Treat all waste containing Benzofuran, 2-(2-thienyl)- as hazardous waste[4].
-
Segregate waste containing this compound from other waste streams to avoid incompatible chemical reactions[5][6].
-
Keep solid and liquid waste separate[5].
2. Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for waste collection[5][7]. The container should have a secure screw cap[6].
-
The container must be clearly labeled with the words "Hazardous Waste"[6].
-
The label must also include the full chemical name: "Benzofuran, 2-(2-thienyl)-" and a clear indication of the associated hazards (e.g., "Flammable," "Toxic")[6].
3. Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[6].
-
The SAA should be under the direct supervision of laboratory personnel and clearly marked with hazardous waste signage[6][7].
-
Ensure the container is kept closed at all times, except when adding waste[4][6].
-
Do not overfill the container; leave at least 10% headspace to allow for expansion[7].
4. Disposal Procedure:
-
Do not dispose of Benzofuran, 2-(2-thienyl)- down the drain or in regular trash[4][8].
-
Disposal must be handled by a licensed hazardous waste disposal company[3][7].
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.
-
Provide the EHS office with a complete and accurate description of the waste, including its composition and volume.
5. Spill Management:
-
In the event of a spill, immediately evacuate the area and remove all sources of ignition[9].
-
Use an absorbent material, such as vermiculite or sand, to contain the spill.
-
Collect the absorbent material and the spilled substance into a designated hazardous waste container.
-
The contaminated area should be cleaned with a suitable solvent (e.g., 60-70% ethanol) followed by soap and water[9].
-
All materials used for cleanup must be disposed of as hazardous waste[4].
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of Benzofuran, 2-(2-thienyl)-.
Caption: Disposal workflow for Benzofuran, 2-(2-thienyl)-.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. vumc.org [vumc.org]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. 2,3-BENZOFURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
